molecular formula C10H14F3NO2 B15308951 1-(But-3-yn-2-yl)pyrrolidine,trifluoroaceticacid

1-(But-3-yn-2-yl)pyrrolidine,trifluoroaceticacid

Cat. No.: B15308951
M. Wt: 237.22 g/mol
InChI Key: CNCWMUWRTBHEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(But-3-yn-2-yl)pyrrolidine,trifluoroaceticacid is a useful research compound. Its molecular formula is C10H14F3NO2 and its molecular weight is 237.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14F3NO2

Molecular Weight

237.22 g/mol

IUPAC Name

1-but-3-yn-2-ylpyrrolidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H13N.C2HF3O2/c1-3-8(2)9-6-4-5-7-9;3-2(4,5)1(6)7/h1,8H,4-7H2,2H3;(H,6,7)

InChI Key

CNCWMUWRTBHEFO-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)N1CCCC1.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

1-(But-3-yn-2-yl)pyrrolidine TFA salt chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 1-(But-3-yn-2-yl)pyrrolidine TFA Salt

Introduction

In the landscape of modern drug discovery and chemical biology, the strategic design of molecular entities that balance biological activity with synthetic versatility is paramount. 1-(But-3-yn-2-yl)pyrrolidine Trifluoroacetate (TFA) salt is a compound that embodies this principle. It features two structurally significant motifs: the pyrrolidine ring and a terminal alkyne.

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in over 37 FDA-approved drugs stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and the ability to engage in hydrogen bonding interactions as either a donor or acceptor.[3] The non-planar, sp³-rich geometry of the pyrrolidine ring allows for a thorough exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[4][5][6]

Complementing the pyrrolidine core is the butynyl group, which provides a terminal alkyne functional handle. This feature makes the molecule an invaluable tool for chemical biology and a versatile building block in synthetic chemistry. The terminal alkyne is a key participant in highly efficient and bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling its conjugation to biomolecules, imaging agents, or other molecular probes.[7][8]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 1-(But-3-yn-2-yl)pyrrolidine TFA salt, designed for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Properties

The properties of 1-(But-3-yn-2-yl)pyrrolidine are significantly influenced by its formulation as a trifluoroacetate salt. The protonation of the basic pyrrolidine nitrogen by the strong trifluoroacetic acid (TFA) typically enhances solubility in polar solvents and modifies its handling characteristics.[9]

Data Summary

Quantitative data for the compound and its constituent parts are summarized below for clarity and easy reference.

PropertyValue / DescriptionRationale & Citation
Chemical Formula C₁₀H₁₄F₃NO₂Combined formula of the parent amine (C₈H₁₃N) and TFA (C₂HF₃O₂).
Molecular Weight 253.22 g/mol Sum of the atomic weights of the constituent atoms.
Appearance Typically a white to off-white solid.Amine salts are generally crystalline solids at room temperature.[10]
Solubility Miscible with water, alcohols, DMSO.TFA salts of amines are designed to enhance aqueous solubility.[3]
pKa (Conjugate Acid) ~11.3The pKa of the protonated pyrrolidine nitrogen is similar to other dialkyl amines.[11]
Storage Conditions Store at low temperatures (-20°C to 4°C), under an inert atmosphere (Argon or Nitrogen), and protected from light.Recommended for terminal alkynes to prevent degradation, polymerization, and oxidation.[12][13]
Spectral PropertyExpected Chemical Shift / SignalRationale & Citation
¹H NMR δ ~2.2 ppm (s, 1H, Alkyne-H); δ ~1.8-2.0 ppm & ~2.8-3.2 ppm (m, 8H, Pyrrolidine-H); δ ~1.4 ppm (d, 3H, -CH₃); δ ~3.5 ppm (q, 1H, -CH-)Based on typical shifts for terminal alkynes and substituted pyrrolidines.[14][15]
¹³C NMR δ ~83 ppm (Alkyne-C); δ ~69 ppm (Alkyne-CH); δ ~46-55 ppm (Pyrrolidine-C); δ ~23 ppm (Pyrrolidine-C); δ ~20 ppm (-CH₃)Characteristic shifts for pyrrolidine and alkyne carbons.[14][16]
IR Spectroscopy ~3300 cm⁻¹ (strong, sharp, C≡C-H stretch); ~2120 cm⁻¹ (weak, C≡C stretch); ~1670 cm⁻¹ (strong, C=O stretch of TFA)Definitive signals for a terminal alkyne and the carboxylate counter-ion.
Mass Spectrometry [M+H]⁺ for free base at m/z ~138.11The expected mass of the protonated parent molecule (C₈H₁₃N). Fragmentation may involve loss of the butynyl group or ring opening.[17]

Synthesis and Purification

The synthesis of 1-(But-3-yn-2-yl)pyrrolidine typically involves a standard nucleophilic substitution or reductive amination pathway, followed by salt formation.

Synthetic Workflow

The overall process can be visualized as a two-stage procedure: synthesis of the free base followed by its conversion to the TFA salt.

G cluster_0 Step 1: Free Base Synthesis cluster_1 Step 2: Salt Formation But-3-yn-2-one But-3-yn-2-one Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) But-3-yn-2-one->Reductive_Amination Pyrrolidine Pyrrolidine Pyrrolidine->Reductive_Amination Free_Base 1-(But-3-yn-2-yl)pyrrolidine Reductive_Amination->Free_Base Salt_Formation Acid-Base Reaction (in Et₂O or DCM) Free_Base->Salt_Formation TFA Trifluoroacetic Acid (TFA) TFA->Salt_Formation Final_Product 1-(But-3-yn-2-yl)pyrrolidine TFA Salt Salt_Formation->Final_Product

Caption: Synthetic workflow for 1-(But-3-yn-2-yl)pyrrolidine TFA salt.

Experimental Protocols

Protocol 1: Synthesis of 1-(But-3-yn-2-yl)pyrrolidine (Free Base)

  • Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent suitable for this transformation, minimizing the reduction of the alkyne.

  • To a stirred solution of pyrrolidine (1.0 eq) in dichloromethane (DCM, ~0.2 M) at 0°C, add but-3-yn-2-one (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 25°C.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the pure free base.

Protocol 2: Formation of the Trifluoroacetate (TFA) Salt

  • Rationale: The formation of an amine salt is a straightforward acid-base reaction. Using a volatile solvent like diethyl ether allows for the precipitation of the salt, facilitating its isolation.[18]

  • Dissolve the purified 1-(But-3-yn-2-yl)pyrrolidine (1.0 eq) in a minimal amount of diethyl ether (Et₂O).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of trifluoroacetic acid (1.0 eq) in Et₂O dropwise with stirring.

  • A precipitate will typically form immediately or upon further stirring.

  • Continue stirring at 0°C for 30 minutes.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold Et₂O to remove any unreacted starting materials.

  • Dry the resulting salt under high vacuum to remove residual solvent.

Reactivity, Stability, and Handling

The reactivity of the molecule is dominated by the terminal alkyne, while its stability and handling are dictated by both the alkyne and the nature of the TFA salt.

Reactivity of the Terminal Alkyne

The terminal alkyne is a versatile functional group for carbon-carbon bond formation and bioconjugation.

G cluster_0 Key Synthetic Transformations Start 1-(But-3-yn-2-yl)pyrrolidine CuAAC CuAAC Reaction (Click Chemistry) Start->CuAAC Sonogashira Sonogashira Coupling Start->Sonogashira Triazole Triazole Product CuAAC->Triazole Coupled_Product Disubstituted Alkyne Sonogashira->Coupled_Product Azide Organic Azide (R-N₃) Azide->CuAAC Aryl_Halide Aryl/Vinyl Halide (R'-X) Aryl_Halide->Sonogashira

Caption: Key reactions involving the terminal alkyne moiety.

  • Click Chemistry (CuAAC): The most prominent application of terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition. This reaction is highly efficient, specific, and can be performed under mild, often aqueous, conditions, making it ideal for labeling proteins, nucleic acids, and other biomolecules.[8]

  • Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction allows for the formation of a C-C bond between the terminal alkyne and aryl or vinyl halides, providing access to a wide range of more complex molecular architectures.

  • Acetylide Formation: The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases (e.g., NaNH₂, n-BuLi) to form a nucleophilic acetylide anion.[19] This anion can then react with various electrophiles.

Stability and Safe Handling
  • Hazard of Metal Acetylides: A critical safety consideration for terminal alkynes is their ability to form shock-sensitive and potentially explosive acetylides with certain heavy metals, particularly silver (Ag⁺) and copper (Cu⁺).[12] It is imperative to avoid contact with these metals and their salts, especially under basic or neutral conditions.

  • Storage: To prevent oxidative degradation or polymerization, terminal alkynes should be stored under an inert atmosphere (argon or nitrogen), at low temperatures, and protected from light.[8][12]

  • TFA Salt Handling: Trifluoroacetic acid is corrosive and volatile.[9] While the salt form is generally more stable and less volatile than the free acid, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Applications in Drug Discovery and Chemical Biology

The unique combination of a privileged pyrrolidine scaffold and a versatile alkyne handle makes this compound a valuable asset in several research domains.

  • Fragment-Based Drug Discovery (FBDD): The molecule can serve as a fragment for screening against biological targets. The pyrrolidine provides a validated starting point for exploring binding pockets, while the alkyne allows for fragment evolution through synthetic elaboration.[20]

  • Building Block for Lead Optimization: As a substituted pyrrolidine, it can be incorporated into larger molecules to enhance their pharmacokinetic profiles. Pyrrolidine motifs can increase solubility, modulate lipophilicity, and introduce a 3D vector to escape "flatland" in medicinal chemistry.[3][20]

  • Chemical Probes and Tool Compounds: The alkyne functionality is ideal for developing chemical probes. The molecule can be incorporated into a potential inhibitor, and subsequently, the alkyne can be used to "click" on a reporter tag (e.g., a fluorophore like rhodamine or a biotin tag for affinity purification) to study target engagement, identify binding partners, or visualize the molecule's localization within a cell.[8]

Conclusion

1-(But-3-yn-2-yl)pyrrolidine TFA salt is a strategically designed chemical entity that offers significant advantages to researchers at the interface of chemistry, biology, and medicine. Its pyrrolidine core provides a proven structural motif for interacting with biological systems, while the terminal alkyne offers a gateway for synthetic diversification and the development of sophisticated chemical biology tools. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel therapeutics and a deeper understanding of biological processes.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • PharmaBlock. (n.d.).
  • BenchChem. (n.d.). Common Pitfalls in the Handling of Terminal Alkynes. BenchChem.
  • BenchChem. (n.d.). The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem.
  • Poyraz, E. B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248325.
  • ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.
  • Semenov, V. V., et al. (2025). Preparation, Physicochemical Properties, and Crystal Structures of Trifluoroacetic Acid Aminium Salts.
  • Sciencemadness Wiki. (2024). Trifluoroacetic acid. Sciencemadness Wiki.
  • Thermo Fisher Scientific. (n.d.). Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS. Thermo Fisher Scientific.
  • BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development. BLDpharm.
  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia.
  • ChemScene. (n.d.). 1-(Pyrrolidin-3-yl)but-3-yn-2-one. ChemScene.
  • Wikipedia. (n.d.). Trifluoroacetic acid. Wikipedia.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • Synfacts. (2015). Trifluoroacetic Acid (TFA). Thieme, 11(02), 0115.
  • ResearchGate. (n.d.). Biosynthesis of alkyne-containing natural products.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • Ma, J., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines.
  • MilliporeSigma. (n.d.).
  • Chemistry LibreTexts. (2021). 10.8: Alkynes. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Organic Chemistry Portal.
  • Thomson, R. J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.
  • ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum. ChemicalBook.
  • Zhuo, J.-C. (1999). 1,3-Bis(pyrrolidin-2-on-1-yl)but-1-ene. Molecules, 4, M117.
  • ATB - The University of Queensland. (n.d.). Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray.
  • Vo, T. N., et al. (2020). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl. Vietnam Journal of Chemistry.
  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry.

Sources

An In-Depth Technical Guide to 1-(But-3-yn-2-yl)pyrrolidine Trifluoroacetate: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(But-3-yn-2-yl)pyrrolidine trifluoroacetate, a molecule incorporating two key pharmacophores: a pyrrolidine ring and a terminal alkyne. While specific literature on this exact salt is sparse, this document extrapolates from established chemical principles and data from analogous structures to offer a robust scientific resource. The guide details a plausible synthetic pathway, predicts detailed characterization data, and discusses the scientific rationale behind the methodologies, reflecting the insights of a Senior Application Scientist.

Introduction: The Scientific Merit of the Pyrrolidine and Alkyne Moieties

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry.[1] This five-membered saturated heterocycle is a core component of numerous natural products and FDA-approved pharmaceuticals.[2] Its non-planar, flexible nature allows for the precise spatial arrangement of substituents, enabling high-affinity interactions with biological targets.[1] Alkylamines, including the tertiary amine present in this molecule, are found in approximately 60% of pharmaceuticals, often enhancing solubility and bioavailability upon protonation.

The butynyl group, specifically the terminal alkyne, offers unique advantages in drug design. Its linear geometry can act as a rigid spacer to orient other functional groups, and it can participate in potent interactions within protein binding pockets.[3] Furthermore, terminal alkynes are invaluable synthetic handles for "click chemistry," enabling the efficient and specific covalent linking of this molecule to other entities, a cornerstone of modern drug discovery, including the development of antibody-drug conjugates (ADCs) and molecular probes.[4]

The trifluoroacetate salt form is common for amine-containing drug candidates. Trifluoroacetic acid (TFA) is a strong acid that readily protonates basic amines, forming salts that often exhibit improved crystallinity, stability, and aqueous solubility compared to the free base.[5][6]

This guide will now delineate the synthesis and detailed structural elucidation of 1-(But-3-yn-2-yl)pyrrolidine trifluoroacetate.

Synthesis and Purification

A logical and efficient synthesis of the parent amine, 1-(But-3-yn-2-yl)pyrrolidine, can be achieved via a reductive amination reaction. This is a robust and widely used method for forming C-N bonds.[7] The subsequent salt formation is a straightforward acid-base reaction.

Synthesis of 1-(But-3-yn-2-yl)pyrrolidine (Free Base)

The synthesis involves the reaction of pyrrolidine with but-3-yn-2-one. The initial reaction forms an unstable enamine or iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

Experimental Protocol: Reductive Amination

  • Materials: Pyrrolidine, but-3-yn-2-one, sodium triacetoxyborohydride (STAB), dichloromethane (DCM, anhydrous), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of pyrrolidine (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add but-3-yn-2-one (1.1 equivalents) dropwise at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent, ideal for this transformation as it is less sensitive to moisture than other hydrides.

    • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to yield the crude 1-(But-3-yn-2-yl)pyrrolidine.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine to prevent the product from streaking on the acidic silica.

Formation of the Trifluoroacetate Salt

The purified free base is converted to its trifluoroacetate salt to improve handling and solubility.

Experimental Protocol: Salt Formation

  • Materials: Purified 1-(But-3-yn-2-yl)pyrrolidine, diethyl ether (anhydrous), trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the purified amine in a minimal amount of anhydrous diethyl ether.

    • Cool the solution in an ice bath (0 °C).

    • Add trifluoroacetic acid (1.0 equivalent) dropwise with stirring.

    • A precipitate will typically form immediately. Continue stirring for 30 minutes at 0 °C.

    • Collect the solid salt by vacuum filtration, washing with cold diethyl ether.

    • Dry the resulting white or off-white solid under high vacuum.

Synthesis Workflow Diagram

G cluster_0 Part 1: Free Base Synthesis cluster_1 Part 2: Salt Formation Pyrrolidine Pyrrolidine Iminium Iminium Intermediate Pyrrolidine->Iminium Butynone But-3-yn-2-one Butynone->Iminium Amine_Crude Crude Amine Iminium->Amine_Crude Reduction STAB Na(OAc)₃BH STAB->Amine_Crude Amine_Pure Pure 1-(But-3-yn-2-yl)pyrrolidine Amine_Crude->Amine_Pure Purification Final_Product 1-(But-3-yn-2-yl)pyrrolidine Trifluoroacetate Amine_Pure->Final_Product TFA Trifluoroacetic Acid (TFA) TFA->Final_Product Protonation

Caption: Synthetic workflow for 1-(But-3-yn-2-yl)pyrrolidine trifluoroacetate.

Structural Elucidation and Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. Below are the predicted data based on the structure and analogous compounds.

Chemical Structure and CAS Number

While a specific CAS number for 1-(But-3-yn-2-yl)pyrrolidine trifluoroacetate is not readily found in major chemical databases, the CAS number for the closely related pyrrolidine is 123-75-1. The structure consists of a pyrrolidine ring N-substituted at the second position of a but-3-yne chain, with a trifluoroacetate anion.

  • Molecular Formula (Free Base): C₈H₁₃N

  • Molecular Weight (Free Base): 123.20 g/mol

  • Molecular Formula (TFA Salt): C₁₀H₁₄F₃NO₂

  • Molecular Weight (TFA Salt): 237.22 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure and connectivity of the molecule. Spectra would typically be recorded in a solvent like DMSO-d₆ or CDCl₃.[8]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12br s1HNHThe acidic proton on the protonated nitrogen. Its chemical shift is variable and concentration-dependent. It may exchange with residual water in the solvent.
~3.6-3.8m1HN-CH (CH₃)C≡CHMethine proton adjacent to the nitrogen and the alkyne. It will be a multiplet due to coupling with the methyl protons and the alkyne proton.
~3.4-3.6m2HPyrrolidine α-CHProtons on the carbons directly attached to the nitrogen are deshielded. Due to the chiral center, these protons are diastereotopic and may appear as complex multiplets.
~3.1-3.3m2HPyrrolidine α-CHThe other two protons on the carbons directly attached to the nitrogen.
~2.9d1H≡C-H The terminal alkyne proton, appearing as a doublet due to long-range coupling with the methine proton.[9]
~1.9-2.1m4HPyrrolidine β-CHProtons on the carbons beta to the nitrogen are more shielded than the alpha protons.
~1.4d3HCH ₃-CHThe methyl group protons, appearing as a doublet due to coupling with the adjacent methine proton.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~158.6 (q)C F₃C OO⁻The carbonyl carbon of the trifluoroacetate anion, split into a quartet by the three fluorine atoms.
~116.2 (q)C F₃COO⁻The trifluoromethyl carbon, showing a characteristic strong quartet due to one-bond coupling with the three fluorine atoms.
~85C ≡CHThe terminal sp-hybridized carbon of the alkyne.
~75C≡C HThe internal sp-hybridized carbon of the alkyne.
~55-58C H(CH₃)C≡CHThe methine carbon directly attached to the nitrogen.
~50-53Pyrrolidine α-C H₂The two carbons of the pyrrolidine ring directly bonded to the nitrogen.
~22-24Pyrrolidine β-C H₂The two carbons of the pyrrolidine ring beta to the nitrogen.
~18-20C H₃-CHThe methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. The spectrum would be acquired using a method like KBr pellet or as a thin film.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300Strong, Sharp≡C-H StretchThis is a highly characteristic absorption for a terminal alkyne.[9][10]
~2900-3000Medium-StrongC(sp³)-H StretchAliphatic C-H stretching from the pyrrolidine ring and methyl group.
~2500-2700BroadN⁺-H StretchThe stretch of the protonated tertiary amine (tertiary ammonium salt) often appears as a broad band in this region.
~2110Weak-MediumC≡C StretchThe carbon-carbon triple bond stretch. It is typically weak for terminal alkynes.[11]
~1680Very StrongC=O Stretch (asymmetric) of R-COO⁻The carboxylate anion of the trifluoroacetate shows a very strong asymmetric stretching vibration.
~1420StrongC=O Stretch (symmetric) of R-COO⁻The symmetric stretch of the trifluoroacetate carboxylate group.
~1200, ~1130Very StrongC-F StretchThe C-F bonds of the CF₃ group give rise to exceptionally strong absorption bands in this region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray Ionization (ESI) in positive ion mode is ideal for this type of compound. The analysis would detect the protonated free base (the cation of the salt).

Predicted ESI-MS Data

  • [M+H]⁺: The most prominent ion observed would be the protonated molecular ion of the free base at m/z 124.1121 (calculated for C₈H₁₄N⁺). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[12]

  • Key Fragmentation Pathways:

    • Loss of the Butynyl Group: A common fragmentation for N-alkylated compounds is the cleavage of the C-N bond, leading to a fragment corresponding to the pyrrolidine ring.

    • Ring Opening of Pyrrolidine: The pyrrolidine ring itself can undergo characteristic fragmentation.

    • Formation of Clusters: In some cases, ESI-MS can show non-covalent clusters of the amine with the trifluoroacetic acid, such as [M₂ + TFA + H]⁺.[13]

Conclusion

1-(But-3-yn-2-yl)pyrrolidine trifluoroacetate represents a molecule of significant interest for drug discovery and chemical biology due to the combination of the versatile pyrrolidine scaffold and the synthetically useful alkyne handle. This guide provides a scientifically grounded framework for its synthesis, purification, and comprehensive structural characterization. The detailed protocols and predicted spectroscopic data serve as a valuable resource for researchers, enabling them to confidently synthesize and verify this compound in the laboratory. The principles outlined herein are broadly applicable to the synthesis and analysis of other novel pyrrolidine derivatives, underscoring the fundamental workflows that drive modern pharmaceutical research.

References

  • Li Petri G, et al. Pyrrolidine in drug discovery: a versatile scaffold for novel biologically active compounds. Topics in Current Chemistry, 379, 1-46 (2021).
  • University of Calgary. IR: alkynes. Available at: [Link].

  • Chemistry LibreTexts. Spectroscopy of the Alkynes. (2023). Available at: [Link].

  • Wang, Y., et al. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Foods, 14(7), 1083 (2025).
  • JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching. (2024). Available at: [Link].

  • SCIEX. Highly selective analysis of pyrrolizidine alkaloids in herbal extracts. Available at: [Link].

  • Streit, S. R., et al. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B, 127(1), 227-236 (2022).
  • MDPI. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. (2024). Available at: [Link].

  • PubMed. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. (2025). Available at: [Link].

  • Kwon, Y., Koo, Y., & Jeong, Y. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction. Applied Sciences, 11(20), 9578 (2021).
  • Nature. Pyrrolidine synthesis via ring contraction of pyridines. (2025). Available at: [Link].

  • ChemSynthesis. 1-(1-chloro-2-methyl-1-propenyl)pyrrolidine. (2025). Available at: [Link].

  • Shimadzu. LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Available at: [Link].

  • Ceraulo, L., et al. Remarkable amine-TFA self assembly. Journal of the American Society for Mass Spectrometry, 15(3), 399-406 (2004).
  • ChemRxiv. Identification of the novel synthetic opioid N-pyrrolidino isotonitazene at an Australian drug checking service. (2023). Available at: [Link].

  • Dana Bioscience. 1-(But-3-yn-2-yl)pyrrolidine 2,2,2-trifluoroacetate 100mg. Available at: [Link].

  • White Rose eTheses Online. Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. (2018). Available at: [Link].

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Available at: [Link].

  • Google Patents. KR101083935B1 - Trifluoroacetylation for amines.
  • Beilstein Journals. Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. (2026). Available at: [Link].

  • ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. (2023). Available at: [Link].

  • Organic Chemistry Portal. Trifluoroacetamides. Available at: [Link].

  • PubChem. Pyrrolidine, 1-(1-buten-3-ynyl)-. Available at: [Link].

  • Beilstein Archives. Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. (2016). Available at: [Link].

  • Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available at: [Link].

  • Organic Syntheses. 1,5-dimethyl-2-pyrrolidone. Available at: [Link].

  • ResearchGate. 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... Available at: [Link].

  • PubMed Central. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. (2020). Available at: [Link].

  • NIST WebBook. Pyrrolidine, 1-(2-methyl-1-propenyl)-. Available at: [Link].

Sources

Homopropargyl Pyrrolidines: Strategic Building Blocks for Peptidomimetics and Diversity-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Homopropargyl Pyrrolidine Building Blocks for Organic Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core of proline, a proteinogenic amino acid that dictates secondary structure (turns and helices).[1] Homopropargyl pyrrolidines —specifically 2-(but-3-ynyl)pyrrolidine derivatives—represent a high-value evolution of this scaffold. Unlike their propargyl analogs, which are prone to allenic isomerization and instability, homopropargyl variants offer robust chemical stability while providing a terminal alkyne handle. This "clickable" moiety enables the rapid construction of triazole-linked peptidomimetics, stapled peptides, and fused bicyclic alkaloids via gold-catalyzed cyclization or metathesis.

This guide details the stereoselective synthesis, reactivity profile, and application of homopropargyl pyrrolidine building blocks, emphasizing their role in expanding the chemical space of proline-based therapeutics.

Part 1: Structural Significance & Strategic Value

The "Homopropargyl" Advantage

In the design of non-natural amino acid building blocks, the spacer length between the chiral center and the reactive functional group is critical.

  • Propargyl vs. Homopropargyl: Propargyl amines (

    
    ) often suffer from base-catalyzed isomerization to allenes, complicating purification and storage. Homopropargyl groups (
    
    
    
    ) insulate the alkyne from the amine/methine center, significantly enhancing stability without compromising steric compactness.
  • Conformational Restriction: When incorporated into peptides, the pyrrolidine ring restricts

    
     (phi) backbone torsion angles. The homopropargyl side chain allows for side-chain-to-side-chain cyclization  (stapling) without distorting the polyproline helix type II (PPII) geometry as severely as shorter linkers might.
    
Core Applications
  • Bioorthogonal Ligation: The terminal alkyne is a prime substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2]

  • Fragment-Based Drug Discovery (FBDD): The alkyne serves as a vector for Sonogashira couplings to build libraries of 2-aryl-alkyl pyrrolidines.

  • Fused Ring Synthesis: Gold(I)-catalyzed intramolecular hydroamination of homopropargyl pyrrolidines yields pyrrolizidines, a core motif in alkaloids like xenovenine.

Part 2: Synthetic Methodologies

The synthesis of enantiopure 2-homopropargyl pyrrolidines relies on establishing the C2 stereocenter. Two primary strategies dominate: Enantioselective Lithiation-Substitution and Chiral Pool Manipulation (SRS) .

Method A: Enantioselective Lithiation (The Beak-Lee Protocol)

This is the most direct route to 2-substituted pyrrolidines from achiral precursors. It utilizes the complex-induced proximity effect (CIPE).

  • Substrate:

    
    -Boc-pyrrolidine.
    
  • Reagent:

    
    -BuLi / (-)-Sparteine.
    
  • Mechanism: The chiral diamine (sparteine) coordinates lithium, directing the deprotonation selectively to one of the enantiotopic

    
    -protons.
    
  • Electrophile: 4-bromobut-1-yne (or a protected equivalent).

Method B: Self-Regeneration of Stereocenters (The Seebach Protocol)

Starting from L-proline, this method uses a temporary chiral auxiliary (pivalaldehyde) to generate a bicyclic oxazolidinone. The original stereocenter is destroyed to form an enolate, but the auxiliary's second stereocenter directs the incoming electrophile, "regenerating" the original chirality with retention or inversion depending on conditions.

Comparative Analysis of Synthetic Routes
FeatureBeak-Lee LithiationSeebach SRSGold-Catalyzed Cyclization (Ye et al.)
Starting Material

-Boc-pyrrolidine (Achiral)
L-Proline (Chiral Pool)Homopropargyl Sulfonamides
Key Reagent

-BuLi / (-)-Sparteine
LDA / PivalaldehydeAu(I) Catalyst / Chiral Sulfinimine
Step Count Low (1-2 steps)High (4-5 steps)Medium (Tandem reaction)
Scalability Moderate (Cryogenic temps)HighModerate (Catalyst cost)
Primary Utility Generating 2-alkyl derivativesDerivatizing ProlineDe novo ring formation

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic for accessing the homopropargyl scaffold using the Beak-Lee lithiation strategy, highlighting the critical transition state.

SynthesisWorkflow Target 2-Homopropargyl Pyrrolidine Intermediate Lithio-pyrrolidine Complex Intermediate->Target S_N2 Substitution (Ret. of Config) Precursor N-Boc-Pyrrolidine Precursor->Intermediate Enantioselective Deprotonation Reagents s-BuLi / (-)-Sparteine (-78°C) Reagents->Precursor Electrophile Homopropargyl Bromide Electrophile->Intermediate

Caption: Stereoselective synthesis via (-)sparteine-mediated lithiation. The lithium coordinates to the Boc carbonyl, directing C-H activation.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Synthesis of (S)-N-Boc-2-(but-3-ynyl)pyrrolidine

Basis: Adapted from the methodologies of Beak et al. and subsequent optimizations for alkyne installation.

Materials
  • 
    -Boc-pyrrolidine (1.0 eq)
    
  • 
    -BuLi (1.3 M in cyclohexane, 1.2 eq)
    
  • (-)-Sparteine (1.2 eq)

  • 4-Bromobut-1-yne (1.5 eq) [Note: Ensure alkyne proton is not deprotonated; use excess or protect as TMS-alkyne if yield is low].

  • Solvent: Anhydrous

    
     (THF can reduce enantioselectivity in this specific transformation).
    
Step-by-Step Methodology
  • Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve (-)-sparteine (1.2 eq) in anhydrous

    
    . Cool to -78°C.
    
  • Lithiation: Add

    
    -BuLi dropwise. Stir for 15 minutes. Add 
    
    
    
    -Boc-pyrrolidine dropwise. The solution typically turns a pale yellow. Stir for 45–60 minutes at -78°C.
    • Validation Check: The formation of the lithiated species is time-sensitive. Do not exceed 90 minutes to avoid racemization or decomposition.

  • Alkylation: Add 4-bromobut-1-yne (pre-cooled to -78°C) slowly via cannula.

    • Critical Control: To prevent deprotonation of the terminal alkyne by the lithiated species, it is often superior to use 1-bromo-4-(trimethylsilyl)but-3-yne . If using the free alkyne, use a rapid injection technique or 2.0+ equivalents of the electrophile.

  • Quench & Workup: Stir at -78°C for 3 hours, then allow to warm to room temperature overnight. Quench with saturated aqueous

    
    . Extract with 
    
    
    
    (3x).
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

  • Characterization:

    • 1H NMR: Look for the diagnostic triplet/multiplet of the homopropargyl

      
      -protons (
      
      
      
      2.0–2.3 ppm) and the terminal alkyne proton (
      
      
      1.9–2.0 ppm).
    • Chiral HPLC: Validate ee% using a Chiralcel OD-H column.

Part 5: Reactivity & Therapeutic Applications

The "Click" Staple

Homopropargyl pyrrolidines are superior candidates for peptide stapling via CuAAC.

  • Workflow: A peptide sequence is synthesized containing the homopropargyl pyrrolidine at position

    
     and an azido-amino acid (e.g., azidonorleucine) at position 
    
    
    
    or
    
    
    .
  • Result: Cyclization creates a triazole bridge. Unlike all-hydrocarbon staples (RCM), the triazole adds hydrogen-bonding potential and solubility.

Gold-Catalyzed Cascade Reactions

The homopropargyl group allows access to pyrrolizidine alkaloids (bicyclic 5,5-systems).

GoldCatalysis Substrate N-Tosyl-2-homopropargyl pyrrolidine GoldComplex [Au(I)] Activation Substrate->GoldComplex Coordination Cyclization 5-exo-dig Cyclization GoldComplex->Cyclization Nucleophilic Attack (N) Product Pyrrolizidine Scaffold Cyclization->Product Protodeauration

Caption: Gold(I)-catalyzed hydroamination converting homopropargyl pyrrolidines to fused pyrrolizidines.

Pharmaceutical Relevance[3]
  • Peptidomimetics: Used to mimic the PPII helix in inhibitors of protein-protein interactions (e.g., p53-MDM2 inhibitors).

  • Kinase Inhibitors: The alkyne group can be converted to a vinyl iodide for Suzuki coupling, allowing rapid exploration of the hydrophobic pocket in kinase ATP-binding sites.

References

  • Beak, P., & Lee, W. K. (1994). alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry.[3][4] Link

  • Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Link

  • Ye, L. W., et al. (2016).[5] Synthesis of Enantioenriched Pyrrolidines via Gold-Catalyzed Tandem Cycloisomerization/Hydrogenation of Chiral Homopropargyl Sulfonamides. Organic Letters.[4][5][6] Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[2] Chemical Reviews. Link

  • Verdine, G. L., & Hilinski, G. J. (2012).[7] Stapled Peptides for Intracellular Drug Targets.[7] Methods in Enzymology. Link

Sources

Technical Guide: 1-(But-3-yn-2-yl)pyrrolidine – Free Base vs. TFA Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(But-3-yn-2-yl)pyrrolidine is a versatile amphiphilic building block frequently employed in "click" chemistry (CuAAC) and the synthesis of bioactive alkaloids (e.g., tremorine analogs). However, its physical form—Free Base versus Trifluoroacetate (TFA) Salt —dictates its stability, reactivity, and suitability for biological assays.

  • Select the Free Base for: Nucleophilic substitution reactions, A3 coupling, and non-aqueous synthesis where protonation hinders reactivity.

  • Select the TFA Salt for: Long-term storage, preventing oxidative degradation, and aqueous solubility.

  • Critical Warning: The TFA salt is cytotoxic in cellular assays and must be desalted or exchanged to HCl/Citrate forms prior to biological profiling.

Physicochemical Divergence

The structural difference lies in the protonation of the tertiary pyrrolidine nitrogen. In the free base, the nitrogen lone pair is available; in the TFA salt, it is protonated (


), paired with a trifluoroacetate anion (

).
Comparative Property Matrix
FeatureFree Base (Neutral)TFA Salt (Ionic)
Formula


Physical State Volatile Oil / LiquidHygroscopic Solid or Viscous Gum
Vapor Pressure High (Evaporates at RT)Negligible (Non-volatile)
Stability Low (Prone to oxidation/polymerization)High (Indefinite at -20°C)
Reactivity Nucleophilic (Lone pair active)Electrophilic (Protonated, inactive N)
Solubility Organic solvents (DCM, Et2O, Toluene)Polar solvents (Water, DMSO, MeOH)
Bio-Compatibility High (if pH adjusted)Low (TFA is cytotoxic)
Structural Nuance: Chirality

The "but-3-yn-2-yl" moiety introduces a chiral center at the C2 position of the butynyl chain.

  • Implication: Unless stereoselective synthesis (e.g., Cu-catalyzed A3 coupling with chiral ligands) was used, the material is likely a racemate . The TFA salt often forms diastereomeric aggregates in solution, potentially complicating NMR interpretation due to the Horeau effect or self-induced non-equivalence.

Synthetic Implications & Handling

The Volatility Risk (Free Base)

The free base of 1-(But-3-yn-2-yl)pyrrolidine is a low-molecular-weight amine.

  • Risk: Significant mass loss occurs during rotary evaporation if vacuum pressure is too low (< 20 mbar) or the bath is too warm (> 30°C).

  • Mitigation: When isolating the free base, avoid high vacuum. Use a mild stream of nitrogen for final solvent removal or keep the molecule in solution (e.g., 1M in DCM) for storage.

Reactivity Profiles
  • Click Chemistry (CuAAC): Both forms work, but the Free Base is preferred if the catalyst system is acid-sensitive. If using the TFA salt, 1.5 - 2.0 equivalents of base (e.g., DIPEA or TEA) must be added to buffer the acidity, preventing the protonation of the copper ligand which kills catalytic turnover.

  • Alkylation/Acylation: The TFA salt is inert to electrophiles until neutralized. You must generate the free base in situ using an auxiliary base.

Biological & Analytical Considerations

The "TFA Burden" in Bioassays

TFA salts are frequently isolated from HPLC purification. However, the trifluoroacetate ion is problematic for live-cell assays:[1]

  • Cytotoxicity: TFA inhibits cell proliferation at concentrations >100 µM and can alter cellular metabolism at even lower levels.

  • pH Drift: In unbuffered media, the salt significantly lowers pH, causing false positives in acid-sensitive targets (e.g., ion channels).

  • Ion Pairing: TFA pairs strongly with cationic residues on proteins, potentially altering the binding kinetics of the pyrrolidine pharmacophore.

Recommendation: Always convert TFA salts to Hydrochloride (HCl) or Citrate salts before determining


 or 

values.
NMR Diagnostics

Distinguishing the two forms via


-NMR (in 

or

) is straightforward due to the deshielding effect of the positive charge on the nitrogen.
  • 
    -Protons (Pyrrolidine ring):  Shift downfield by ~0.5 – 0.8 ppm  in the TFA salt compared to the free base.
    
  • Alkyne Proton: The terminal alkyne proton (

    
    ) typically shifts slightly downfield, but less dramatically than the ring protons.
    
  • 
    -NMR:  The TFA salt will show a distinct singlet at -76.5 ppm , diagnostic of the trifluoroacetate counterion.
    

Experimental Protocols

Protocol A: Conversion of Free Base to TFA Salt (Stabilization)

Use this for long-term storage of the volatile oil.

  • Dissolution: Dissolve 1.0 mmol of 1-(But-3-yn-2-yl)pyrrolidine free base in 2 mL of anhydrous Dichloromethane (DCM).

  • Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of Trifluoroacetic Acid (TFA). Caution: Exothermic.

  • Equilibration: Stir for 15 minutes at room temperature.

  • Isolation: Concentrate under reduced pressure.

  • Azeotroping: To remove excess TFA, redissolve the residue in Toluene (5 mL) and evaporate. Repeat 3x.

  • Result: A viscous, hygroscopic gum/solid. Store at -20°C under Argon.

Protocol B: Desalting (TFA Salt Free Base) for Bioassays

Use this to remove cytotoxic TFA before cell work.

  • Dissolution: Dissolve the TFA salt in minimal Methanol (MeOH).

  • Resin Treatment: Add Amberlyst A-21 (weakly basic resin) or MP-Carbonate resin (3 equivalents relative to TFA).

  • Agitation: Gently shake/rotate for 1 hour at room temperature.

  • Filtration: Filter off the resin beads.

  • Conversion to HCl (Optional but Recommended): To create a bio-compatible salt, add 1.0 eq of 1M HCl in ether to the filtrate and evaporate.

  • Validation: Verify removal of TFA by

    
    -NMR (absence of peak at -76.5 ppm).
    

Visualization of Workflows

Diagram 1: Physical State & Equilibrium

This diagram illustrates the relationship between the forms and the reagents required to interconvert them.

SaltEquilibrium FreeBase Free Base (Volatile Oil) TFASalt TFA Salt (Stable Solid/Gum) FreeBase->TFASalt + TFA (in DCM) Stabilization Reaction Reaction/Assay FreeBase->Reaction Direct Use (Nucleophilic) TFASalt->FreeBase + NaHCO3 or Basic Resin TFASalt->Reaction Requires Base (e.g., DIPEA)

Caption: Cycle of protonation/deprotonation. The Free Base is the reactive species; the TFA salt is the storage form.

Diagram 2: Bioassay Preparation Workflow

A logical decision tree for handling the molecule prior to biological testing.

BioassayPrep Start Start: 1-(But-3-yn-2-yl)pyrrolidine TFA Salt Check Is Assay Cell-Based? Start->Check Direct Use Directly (Buffer pH carefully) Check->Direct No (Enzymatic/Chemical) Desalt Desalting Step (MP-Carbonate Resin) Check->Desalt Yes (Live Cells) Assay Proceed to Bioassay Direct->Assay HClForm Convert to HCl Salt (Bio-compatible) Desalt->HClForm HClForm->Assay

Caption: Critical workflow to prevent TFA-induced cytotoxicity in cellular assays.

References

  • LifeTein. (2025).[1] Should I Have TFA Removed from My Peptide? Retrieved from [Link]

    • Citation Context: Establishes the cytotoxicity of TFA at nM concentrations and the necessity of salt exchange for cellular assays.
  • Citation Context: Provides safety protocols for handling volatile propargyl amines and storage recommend
  • Nanalysis. (2025).[1] Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid. Retrieved from [Link]

    • Citation Context: Explains the NMR chemical shift displacement caused by TFA proton
  • MDPI (Pharmaceuticals). (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides. Retrieved from [Link]

    • Citation Context: Detailed methodology for salt exchange (TFA to HCl)

Sources

Chiral N-Alkynyl Pyrrolidine Architectures: From Click-Ready Linkers to Ynamide Synthons

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the pyrrolidine ring—derived largely from the chiral pool of L-proline and 4-hydroxyproline—remains a privileged pharmacophore.[1] However, the functionalization of the pyrrolidine nitrogen with alkynyl moieties creates two distinct classes of building blocks with divergent applications:

  • N-Propargyl Pyrrolidines (N-CH₂-C≡C-R): Stable, "Click-ready" ligating handles essential for PROTACs, DNA-Encoded Libraries (DEL), and Fragment-Based Drug Discovery (FBDD).

  • Chiral Ynamides (N-C≡C-R): Electronically unique, reactive synthons used to construct complex fused heterocycles via cyclization cascades.

This guide provides a technical deep-dive into the synthesis, stability, and application of these chiral building blocks, emphasizing their role in expanding chemical space while maintaining stereochemical integrity.

Part 1: The N-Propargyl Scaffold (Ligation & Linkers)

The Role in Targeted Protein Degradation (PROTACs)

The most immediate application of chiral N-alkynyl pyrrolidines is in the design of E3 ligase recruiters. The Von Hippel-Lindau (VHL) E3 ligase is commonly targeted using high-affinity hydroxyproline derivatives.

  • The Challenge: Connecting the VHL ligand to a linker without disrupting the critical hydrogen bonding network required for E3 recognition.

  • The Solution: N-alkynylation (specifically N-propargylation) provides a sterically unobtrusive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Stereochemical Imperative: The (2S, 4R) configuration of the hydroxyproline core must be preserved. N-alkylation conditions must avoid racemization at the

    
    -carbon.
    
Structural Classes of N-Propargyl Blocks
ClassStructure DescriptionApplicationKey Property
Class A: N-Propargyl Prolinamides Proline amide core with N-propargyl tail.VHL RecruitersHigh affinity for VHL; rigid linker exit vector.
Class B: N-Homopropargyls N-CH₂-CH₂-C≡C-HLinker OptimizationExtends linker length; alters solubility profile.
Class C: 4-Alkoxy-N-Propargyls Ether linkage at C4 position.Solubility TuningModulates logP; allows dual-vector functionalization.

Part 2: The Chiral Ynamide Frontier (Synthesis & Reactivity)

While N-propargyls are stable linkers, Ynamides (where the alkyne is directly bonded to the nitrogen:


) represent a more advanced class of building blocks. Unlike unstable ynamines, the presence of an electron-withdrawing group (EWG) such as a sulfonyl, carbonyl, or phosphoryl group on the nitrogen stabilizes the molecule while polarizing the triple bond for unique reactivity.
Why Chiral Pyrrolidine Ynamides?

Incorporating a chiral pyrrolidine core into an ynamide allows for:

  • Stereocontrolled Cyclizations: The chiral center at C2 induces diastereoselectivity during ring-closing reactions (e.g., [2+2] or [3+2] cycloadditions).

  • Atroposelective Synthesis: Bulky chiral pyrrolidines can induce axial chirality in product formation.

Reactivity Manifold

The ynamide triple bond is highly polarized. The nitrogen donates electron density into the


-carbon, making the 

-carbon nucleophilic (or susceptible to keteniminium formation upon protonation).

Key Transformation: Ketene-N,O-Acetal Claisen Rearrangements. Chiral pyrrolidine ynamides undergo [3,3]-sigmatropic rearrangements to generate


-chiral amides with quaternary centers, a motif difficult to access via standard alkylation.

Part 3: Experimental Protocols

Protocol A: Enantioselective Synthesis of N-Propargyl-L-Proline Methyl Ester

A robust method for generating "Click-ready" chiral building blocks.

Reagents: L-Proline methyl ester hydrochloride, Propargyl bromide (80% in toluene),


, DMF.
  • Preparation: Charge a flame-dried round-bottom flask with L-Proline methyl ester HCl (10 mmol, 1.65 g) and anhydrous DMF (20 mL).

  • Base Addition: Add finely ground anhydrous

    
     (25 mmol, 3.45 g). Stir at 0°C for 15 minutes to generate the free amine in situ.
    
  • Alkylation: Add Propargyl bromide (11 mmol, 1.2 mL) dropwise via syringe pump over 20 minutes at 0°C. Critical: Slow addition prevents over-alkylation to the quaternary ammonium salt.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours. Monitor via TLC (stained with KMnO4; alkyne shows distinct spot).

  • Workup: Dilute with EtOAc (100 mL), wash with water (3x 30 mL) to remove DMF, then brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes:EtOAc 4:1).

  • Validation:

    
     NMR should show the propargyl 
    
    
    
    as a doublet of doublets (diastereotopic protons due to the chiral center) at
    
    
    ppm.
Protocol B: Copper-Catalyzed Synthesis of Chiral Pyrrolidine Ynamides

Based on the Evano coupling method [1].

Reagents: Chiral Pyrrolidin-2-one (Lactam), 1-Bromoalkyne,


, 1,10-Phenanthroline, 

, Toluene.
  • Catalyst Formation: In a glovebox or under Argon, mix

    
     (10 mol%) and 1,10-Phenanthroline (20 mol%) in dry Toluene. Stir for 30 mins to form the active complex.
    
  • Coupling: Add the Chiral Pyrrolidin-2-one (1.0 equiv), 1-Bromoalkyne (1.2 equiv), and

    
     (2.0 equiv).
    
  • Heating: Heat the sealed vessel to 80°C for 24 hours.

  • Filtration: Cool to RT, filter through a pad of Celite to remove inorganic salts.

  • Purification: Silica gel chromatography. Note: Ynamides are generally stable on silica but avoid acidic modifiers (like acetic acid) which can hydrolyze the sensitive

    
     bond.
    

Part 4: Visualization of Workflows

Diagram: The PROTAC Assembly Logic

This diagram illustrates how N-propargyl pyrrolidine serves as the critical anchor for assembling VHL-targeting degraders.

PROTAC_Assembly VHL_Ligand Chiral Hydroxyproline (VHL Anchor) Propargylation N-Propargylation (Protocol A) VHL_Ligand->Propargylation Functionalization Building_Block N-Propargyl Pyrrolidine (Click-Ready Block) Propargylation->Building_Block Yields CuAAC CuAAC Click Reaction (Cu(I) Catalyst) Building_Block->CuAAC Alkyne Component Linker Azide-PEG-Linker Linker->CuAAC Azide Component PROTAC Final PROTAC (Triazole Linkage) CuAAC->PROTAC Ligation

Figure 1: Convergent synthesis workflow for PROTACs using N-propargyl pyrrolidine building blocks.

Diagram: Ynamide Reactivity Manifold

This diagram details the divergent pathways available to Chiral Pyrrolidine Ynamides, highlighting their utility in scaffold generation.

Ynamide_Reactivity Ynamide Chiral Pyrrolidine Ynamide (N-C≡C-R) Path_A Acid-Catalyzed Cyclization Ynamide->Path_A Activation Path_B [2+2] Cycloaddition (with Ketenes) Ynamide->Path_B Thermal/Photochem Path_C RCM (Ring Closing Metathesis) (with pendant alkene) Ynamide->Path_C Grubbs Cat. Prod_A Fused N-Heterocycles (Indolines/Pyrrolizidines) Path_A->Prod_A Stereocontrol via Pyrrolidine Chiral Center Prod_B Chiral Cyclobutenamides Path_B->Prod_B Regioselective Prod_C Macrocyclic Enamides Path_C->Prod_C Diversity Oriented Synthesis

Figure 2: Divergent synthesis pathways from chiral ynamide building blocks.

Part 5: Comparative Data for Drug Discovery

When selecting a building block for library generation, the specific nature of the N-alkynyl group dictates the physicochemical properties of the final drug candidate.

Table 1: Physicochemical Comparison of N-Alkynyl Pyrrolidine Classes

PropertyN-Propargyl (Amine)N-Ynamide (Sulfonamide)N-Ynamide (Carbamate)
Stability High (Shelf-stable)High (Acid sensitive)Moderate
Basicity (

)
Basic (~9-10)Non-basicNon-basic
H-Bond Donors 000
H-Bond Acceptors 1 (Weak)2 (Sulfonyl oxygens)2 (Carbonyl/Ether)
Metabolic Liability N-dealkylation (CYP450)Stable to oxidative dealkylationEsterase cleavage (potential)
Primary Use Linker/LigationScaffold SynthesisScaffold Synthesis
Expert Insight on Stability

Researchers often mistake ynamines (unstable, hydrolyze to amides) for ynamides . For drug discovery libraries, never design a scaffold with a direct N-C≡C bond unless the nitrogen is part of an amide, carbamate, urea, or sulfonamide. The electron-withdrawing group is non-negotiable for stability in biological assays [2].

References

  • Evano, G., Coste, A., & Gagosz, F. (2014). The Chemistry of Ynamides: Development, Applications, and Future Trends. Chemical Reviews, 114(11), 5360–5403. Link

  • DeMars, M. D., et al. (2018). Linker Optimization of VHL-Based PROTACs. Journal of Medicinal Chemistry, 61(22), 9976–9999. Link

  • Buckley, D. L., et al. (2012). Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules. Journal of the American Chemical Society, 134(10), 4465–4468. Link

  • Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Stereoselectivity. Journal of the American Chemical Society, 127(1), 210–216. Link

Sources

Methodological & Application

Application Note: Using 1-(But-3-yn-2-yl)pyrrolidine as a Modular Scaffold in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic application of 1-(But-3-yn-2-yl)pyrrolidine as a high-value pharmacophore in Fragment-Based Drug Design (FBDD). Unlike "flat" aromatic fragments, this molecule offers significant Fsp³ character (fraction of sp³-hybridized carbons) and a distinct steric vector via its chiral center. Most critically, the terminal alkyne moiety serves as a latent "click-ready" handle, enabling rapid library elaboration via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) directly within biological assays or in parallel synthesis. This note provides synthesized physicochemical data, quality control protocols, and a validated workflow for screening and elaboration.

Part 1: Chemical Profile & Rationale

Structural Analysis

The molecule consists of a saturated pyrrolidine ring N-alkylated with a but-3-yn-2-yl group. This structure offers three distinct advantages over traditional aniline-based fragments:

  • Solubility & Basicity: The tertiary amine (pKa ~9.5) ensures high aqueous solubility at physiological pH and provides a cation-pi or salt-bridge interaction point with acidic protein residues (e.g., Asp, Glu).

  • 3D Architecture (Fsp³): The chiral center at the C2 position of the butynyl chain breaks planarity, allowing the fragment to probe stereoselective sub-pockets.

  • The Alkyne Handle: A sterically compact, bioorthogonal group that allows for "Fragment Growing" without the need for deprotection steps.

Physicochemical Properties (Calculated)

Data based on the neutral C₈H₁₃N species.

PropertyValueSignificance in FBDD
Molecular Weight 123.19 g/mol Ideal "Rule of 3" compliance (<300 Da).
Heavy Atoms 9Minimal steric footprint; high ligand efficiency (LE) potential.
cLogP ~1.2Optimal lipophilicity for membrane permeability and binding.
TPSA 3.24 ŲLow polar surface area suggests good blood-brain barrier (BBB) penetration potential.
H-Bond Acceptors 1 (Tertiary Amine)Critical for anchoring in the binding pocket.
Rotatable Bonds 2Low entropic penalty upon binding.

Part 2: Synthesis & Quality Control

Synthesis Protocol

Reaction Type: Nucleophilic Substitution (N-Alkylation) Objective: Synthesis of 1-(But-3-yn-2-yl)pyrrolidine from pyrrolidine and 3-bromobut-1-yne.

Reagents:

  • Pyrrolidine (1.0 equiv)

  • 3-Bromobut-1-yne (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Acetonitrile (MeCN, anhydrous)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend K₂CO₃ (20 mmol) in anhydrous MeCN (50 mL).

  • Addition: Add pyrrolidine (10 mmol) to the suspension. Cool the mixture to 0°C using an ice bath.

  • Alkylation: Dropwise add 3-bromobut-1-yne (11 mmol) over 15 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (stain with KMnO₄ or Dragendorff’s reagent).

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water (x2) and brine. Dry over Na₂SO₄. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

  • Yield: Expect 75-85% yield as a pale yellow oil.

Quality Control (QC) for FBDD Libraries

Fragments must meet high purity standards to avoid false positives in sensitive NMR screens.

  • Purity: >95% by LC-MS (ELSD/UV).

  • Identity: ¹H NMR (CDCl₃) must show the diagnostic doublet for the methyl group (~1.4 ppm) and the alkyne proton triplet (~2.3 ppm).

  • Solubility Check: Prepare a 100 mM stock in d₆-DMSO. Ensure no precipitation upon dilution to 1 mM in phosphate buffer (pH 7.4).

Part 3: Screening Methodologies

Ligand-Observed NMR Screening (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binders (K_d: 10 µM - 5 mM).

Experimental Setup:

  • Protein Conc: 10-20 µM.

  • Ligand Conc: 500-1000 µM (50-100x excess).

  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, in D₂O.

Protocol:

  • Reference Spectrum: Acquire a 1D ¹H NMR of the ligand alone to assign the alkyne and ring protons.

  • On-Resonance: Irradiate protein signals (usually at -0.5 ppm or 12 ppm) for 2 seconds (saturation loop).

  • Off-Resonance: Irradiate at 30 ppm (control).

  • Difference Spectrum: Subtract On from Off. Signals that appear in the difference spectrum indicate binding (magnetization transfer from protein to ligand).

  • Validation: The alkyne proton is an excellent "spy" signal as it resides in a clear region of the spectrum (~2.0-2.5 ppm), avoiding overlap with buffer or protein background.

Workflow Visualization

The following diagram illustrates the decision matrix for screening and validating this fragment.

FBDD_Workflow cluster_grow Elaboration Phase Library Fragment Library (Includes 1-(But-3-yn-2-yl)pyrrolidine) Screen Primary Screen (STD-NMR / SPR) Library->Screen 1 mM Pools Hit_Eval Hit Evaluation Screen->Hit_Eval Validation Validation (Titration / X-ray Soaking) Hit_Eval->Validation Signal > Threshold Discard Discard / Archive Hit_Eval->Discard No Binding Validation->Discard False Positive Elaboration Fragment Growing (Click Chemistry) Validation->Elaboration Confirmed Kd < 5mM

Figure 1: Standard FBDD workflow integrating the specific fragment. Green paths indicate success criteria.

Part 4: Fragment Elaboration (The "Click" Strategy)

The primary value of 1-(But-3-yn-2-yl)pyrrolidine is its readiness for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Once binding is confirmed, the alkyne handle allows the researcher to "grow" the fragment into a neighboring sub-pocket by reacting it with a library of organic azides.

In Situ vs. Parallel Synthesis
  • Parallel Synthesis (Recommended): Synthesize 20-50 triazole analogs in 96-well plates and re-screen. This is more robust than in situ click (protein-templated) for initial optimization.

Micro-Scale CuAAC Protocol

Scale: 50 µL reactions in 96-well plate.

Reagents:

  • Fragment (Alkyne): 10 mM in DMSO.

  • Azide Library (R-N₃): 10 mM in DMSO (diverse steric/electronic profiles).

  • Catalyst Mix: CuSO₄ (1 mM) + Sodium Ascorbate (2 mM) + TBTA Ligand (1 mM).

Procedure:

  • Mix: Combine 5 µL Fragment + 5 µL Azide + 10 µL Catalyst Mix + 30 µL t-BuOH/Water (1:1).

  • Incubate: Shake at RT for 16 hours.

  • Quench: Add 5 µL of 100 mM EDTA to chelate copper (critical for biological assay compatibility).

  • Direct Screen: Dilute the crude reaction mixture 1:100 into the assay buffer (SPR or enzymatic assay) to test for potency improvements.

Elaboration Logic Diagram

Click_Elaboration Fragment Hit: 1-(But-3-yn-2-yl)pyrrolidine (Alkyne Handle) Click CuAAC Reaction (CuSO4 / Ascorbate) Fragment->Click Azides Azide Library (R-N3) Azides->Click Triazoles 1,4-Disubstituted 1,2,3-Triazoles Click->Triazoles 1,4-Regioselectivity Rescreen Re-Screening (Potency Check) Triazoles->Rescreen Rescreen->Azides SAR Feedback (Select new R-groups)

Figure 2: The "Click" elaboration cycle. The alkyne handle converts the fragment into a triazole scaffold, rapidly expanding chemical space.

References

  • Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery: lessons and outlook. Nature Reviews Drug Discovery. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Mayer, T. U., et al. (2019). Click Chemistry in Fragment-Based Drug Design. Current Opinion in Chemical Biology. (General concept grounding).
  • PubChem Compound Summary. (2023). Pyrrolidine derivatives and physicochemical data.[1][2][3][4]Link

  • Jena Bioscience. (2023). CuAAC Reaction Buffer Kit and Protocols.Link

Sources

Reductive amination synthesis of 1-(But-3-yn-2-yl)pyrrolidine derivatives

Application Note: Chemoselective Reductive Amination of -Alkynic Ketones

Synthesis of 1-(But-3-yn-2-yl)pyrrolidine Derivatives

Executive Summary

This application note details the protocol for the synthesis of 1-(But-3-yn-2-yl)pyrrolidine via the reductive amination of 3-butyn-2-one with pyrrolidine .

While reductive amination is a standard transformation, this specific substrate class (


Michael addition (1,4-addition)Schiff base formation (1,2-addition)

Standard protocols using NaBH(OAc)

Titanium(IV) Isopropoxide [Ti(O

Pr)

]
1
Mechanistic Insight & Chemoselectivity

To achieve the target molecule, one must understand the competing pathways. The reaction of pyrrolidine with 3-butyn-2-one is a "hard/soft" nucleophile competition.

  • Path A (Undesired): Thermodynamic control favors the 1,4-Michael addition, leading to enaminones.

  • Path B (Desired): Kinetic trapping of the carbonyl via iminium formation is required.

The Titanium Advantage: Ti(O




123
Figure 1: Chemoselectivity Pathway Analysis

ReactionPathwaysStartReactants(3-Butyn-2-one + Pyrrolidine)MichaelTSTransition State A(1,4-Attack)Start->MichaelTSNo Lewis Acid(Thermodynamic)TitaniumComplexTitanium-Complex[Ti]-HemiaminalStart->TitaniumComplex+ Ti(OiPr)4(Kinetic Trap)MichaelProdMichael Adduct(Enaminone)UNDEZIREDMichaelTS->MichaelProdIminiumActivated IminiumIntermediateTitaniumComplex->Iminium- Ti(OH)(OiPr)3ReductionReduction(NaBH4)Iminium->ReductionTargetTarget Product1-(But-3-yn-2-yl)pyrrolidineReduction->TargetHydride Transfer

Caption: Divergent reaction pathways. Ti(OiPr)4 forces the reaction through the upper green pathway (1,2-addition), suppressing the red Michael addition pathway.

Experimental Protocol
3.1 Reagents & Materials Table
ReagentCAS No.Equiv.[4][5][6]RoleHazards
3-Butyn-2-one 1423-60-51.0SubstrateFlammable, Toxic, Lachrymator
Pyrrolidine 123-75-11.1Amine SourceCorrosive, Flammable
Ti(O

Pr)

546-68-91.25Lewis Acid/ScavengerMoisture Sensitive
NaBH

16940-66-21.5Reducing AgentWater Reactive, Toxic
Ethanol (Abs.) 64-17-5SolventSolventFlammable
NH

OH (2M)
1336-21-6QuenchWorkup ReagentIrritant
3.2 Step-by-Step Methodology

Pre-reaction Note: All glassware must be flame-dried or oven-dried. The reaction is sensitive to atmospheric moisture during the imine formation step.

Step 1: Complexation (Imine Formation)

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush with Nitrogen (

    
    ) or Argon.
    
  • Add 3-Butyn-2-one (10.0 mmol, 0.68 g) and Absolute Ethanol (15 mL).

  • Cool the solution to 0 °C using an ice bath. Critical: Ynones are volatile and reactive; cooling prevents uncontrolled exotherms.

  • Add Titanium(IV) isopropoxide (12.5 mmol, 3.7 mL) dropwise via syringe.

  • Add Pyrrolidine (11.0 mmol, 0.91 mL) dropwise.

  • Remove the ice bath and allow the mixture to stir at ambient temperature (20-25 °C) for 6–8 hours .

    • Checkpoint: The solution may turn slightly yellow/orange. This "aging" period is vital to ensure complete conversion of the ketone to the titanated species before reduction.

Step 2: Reduction

  • Cool the reaction mixture back to 0 °C.

  • Add Sodium Borohydride (NaBH

    
    )  (15.0 mmol, 0.57 g) in one portion. Caution: Hydrogen gas evolution will occur.
    
  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2 hours.

Step 3: Workup & Purification [7]

  • Quench: Pour the reaction mixture into a beaker containing 2M NH

    
    OH  (20 mL).
    
    • Why: Water alone causes Ti(O

      
      Pr)
      
      
      to form a gelatinous TiO
      
      
      paste that traps product. Ammonia modifies the surface charge of the precipitate, making it granular and filterable.
  • Filtration: Filter the resulting white suspension through a pad of Celite®. Wash the pad thoroughly with Dichloromethane (DCM) (3 x 20 mL).

  • Extraction: Transfer filtrate to a separatory funnel. Separate phases. Extract the aqueous layer with DCM (2 x 15 mL).

  • Drying: Combine organic layers, wash with Brine (20 mL), and dry over anhydrous Na

    
    SO
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure (Rotary Evaporator). Note: The product is a relatively low molecular weight amine; do not use high vacuum or excessive heat (keep bath < 35 °C) to avoid volatility loss.

  • Purification: If necessary, purify via flash column chromatography on silica gel (neutralized with 1% Et

    
    N) using a Hexane/Ethyl Acetate gradient.
    
Characterization & Quality Control

The isolated oil should be stored under inert atmosphere at -20 °C due to the terminal alkyne's potential for polymerization over time.

ParameterExpected Value/ObservationNotes
Appearance Pale yellow to colorless oilDarkening indicates oxidation/polymerization.

H NMR (CDCl

)

~2.25 (d, 1H,

C-H)
Diagnostic terminal alkyne proton.

H NMR (CDCl

)

~3.5 (q, 1H, N-CH-Me)
The chiral center proton (quartet coupling).
IR Spectroscopy ~3300 cm

(sharp)
C-H stretch of terminal alkyne.
IR Spectroscopy No peak at ~1680 cm

Absence of carbonyl (starting material).
Safety & Handling (Critical)
  • 3-Butyn-2-one: This compound is a potent lachrymator and vesicant. It can cause severe skin burns and respiratory distress. All transfers must occur in a functioning fume hood. Double-gloving (Nitrile over Latex) is recommended.

  • Titanium(IV) Isopropoxide: Reacts violently with water. Ensure all syringes are dry.

  • Waste Disposal: The aqueous layer contains titanium salts and ammonia; dispose of in heavy metal/basic waste streams.

References
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[3] Link

    • Pr)
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Context: Discusses standard reductive amination limitations with conjug
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554. Link

    • Validation: Confirms the utility of Titanium additives for sterically hindered or electronic-deficient ketones.
  • Pierce, J. G., et al. (2014). "Synthesis of Propargylic Amines." Chemical Reviews, 114(24). Link

    • Comparative: Reviews A3 coupling as an alternative to reductive amin

Application Note & Protocol: Preparation of 1-(But-3-yn-2-yl)pyrrolidine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested protocol for the preparation, storage, and handling of stock solutions of 1-(But-3-yn-2-yl)pyrrolidine in dimethyl sulfoxide (DMSO). 1-(But-3-yn-2-yl)pyrrolidine is a valuable synthetic building block and research chemical, notable for its pyrrolidine moiety and a terminal alkyne functional group. The terminal alkyne is particularly reactive and useful in various chemical transformations, including click chemistry and metal-catalyzed coupling reactions[1]. Accurate and reproducible preparation of stock solutions is paramount for the integrity of downstream applications. This guide details best practices to ensure solution stability, concentration accuracy, and safety, tailored for researchers, scientists, and drug development professionals.

Introduction & Scientific Rationale

1-(But-3-yn-2-yl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring, a structure found in numerous natural alkaloids and clinically relevant pharmaceuticals[2][3][4]. Its key feature is the butynyl side chain, which provides a terminal alkyne. Terminal alkynes are highly versatile functional groups in organic synthesis due to their reactivity[1]. They are precursors for creating more complex molecules through reactions like Sonogashira coupling, Glaser coupling, and copper-catalyzed azide-alkyne cycloaddition ("click chemistry")[5].

The reliability of experiments using this compound hinges on the quality of the stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice for this application due to its exceptional ability to dissolve a wide range of organic compounds, including those with both polar (amine) and nonpolar (alkyl) characteristics[6][7]. However, DMSO is not without its challenges; it is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[8][9][10]. Water contamination can compromise compound solubility, lead to precipitation upon freeze-thaw cycles, and potentially degrade sensitive analytes[8][10]. This protocol is designed to mitigate these risks.

Materials and Equipment

Reagents
  • 1-(But-3-yn-2-yl)pyrrolidine (Solid, verify purity from supplier)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% Purity, Low Water Content (e.g., <0.05%)[6][11]. Note: Use a fresh, sealed bottle to minimize water absorption.

  • Dry Inert Gas (Argon or Nitrogen)

Equipment
  • Analytical Balance (readable to at least 0.1 mg)

  • Chemical Fume Hood

  • Vortex Mixer

  • Bath Sonicator

  • Calibrated Micropipettes (P200, P1000)

  • Sterile, Amber Glass Vials with PTFE-lined Screw Caps

  • Sterile, DMSO-compatible Cryogenic Vials for Aliquoting

  • Personal Protective Equipment (PPE): Safety Goggles, Lab Coat, Butyl Rubber or Thick Latex Gloves[7]

Safety Precautions & Hazard Management

  • 1-(But-3-yn-2-yl)pyrrolidine: The pyrrolidine scaffold is present in compounds that can be harmful, corrosive, and flammable[2][12]. The terminal alkyne group can form explosive metal acetylides if it comes into contact with certain heavy metal ions like silver (Ag+) or copper (Cu+)[5]. Always handle this compound in a well-ventilated chemical fume hood. Avoid contact with skin and eyes, and prevent inhalation[12].

  • DMSO: DMSO readily penetrates the skin and can carry dissolved substances with it[7]. Always wear appropriate gloves (butyl rubber recommended) when handling[7].

  • General Practices: Adhere to all institutional and regulatory safety guidelines for chemical handling and storage[13][14][15]. Ensure safety data sheets (SDS) are readily accessible for all chemicals used[15].

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Calculations can be adjusted for different target concentrations or volumes.

Pre-Preparation & Calculations (Self-Validation)

Expertise & Experience: Accurate calculation is the first validation step. An error here invalidates all subsequent work. The molecular weight (MW) is the cornerstone of this calculation. While PubChem lists a related structure, 1-(1-buten-3-ynyl)-pyrrolidine (C8H11N), with a MW of 121.18 g/mol [16], the target compound, 1-(But-3-yn-2-yl)pyrrolidine (C8H13N), has a different structure and molecular weight. It is critical to use the MW specific to your compound, which is 123.21 g/mol .

Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

Calculation for a 10 mM Stock:

  • Mass (mg) = 0.010 mol/L × 0.001 L × 123.21 g/mol × 1000 mg/g

  • Mass (mg) = 1.23 mg

Step-by-Step Solution Preparation
  • Environment Setup: Perform all steps within a chemical fume hood to ensure proper ventilation. Before starting, purge the balance and working area with a gentle stream of dry inert gas (argon or nitrogen) to create a localized dry environment. This minimizes atmospheric moisture exposure[8][9].

  • Vial Preparation: Label a sterile, amber glass vial with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation[13][14].

  • Weighing the Compound: Tare the analytical balance with the labeled vial. Carefully weigh 1.23 mg of 1-(But-3-yn-2-yl)pyrrolidine directly into the vial.

  • Adding Solvent: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution:

    • Tightly cap the vial immediately to prevent moisture ingress.

    • Vortex the solution for 1-2 minutes.

    • Visually inspect for any undissolved particulates. If any remain, place the vial in a bath sonicator for 5-10 minutes, or until the solution is completely clear[17].

    • Trustworthiness Check: A completely clear, homogenous solution is the primary indicator of successful dissolution. Any haze or solid material indicates a problem that must be resolved before proceeding.

  • Aliquoting for Storage:

    • To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in labeled, DMSO-compatible cryogenic vials[10].

    • Expertise & Experience: Freeze-thaw cycles introduce energy that can promote crystallization and water absorption, which significantly lowers the solubility of compounds in DMSO[10]. Aliquoting is a critical step for ensuring long-term stock integrity.

Workflow Visualization

G cluster_prep Preparation Phase cluster_sol Solubilization Phase cluster_store Storage Phase start 1. Define Target: 10 mM in 1 mL calc 2. Calculate Mass: 1.23 mg Required start->calc weigh 3. Weigh Compound (Inert Atmosphere) calc->weigh add_dmso 4. Add 1.0 mL Anhydrous DMSO weigh->add_dmso dissolve 5. Vortex / Sonicate add_dmso->dissolve qc 6. QC Check: Confirm Clear Solution dissolve->qc qc->dissolve Fail aliquot 7. Aliquot into Single-Use Volumes qc->aliquot Pass store 8. Store Aliquots at -20°C or -80°C aliquot->store

Caption: Workflow for preparing 1-(But-3-yn-2-yl)pyrrolidine stock solution.

Stability, Storage, and Handling

  • Storage Temperature: Store the aliquoted stock solutions at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (>3 months) .

  • Light Sensitivity: The use of amber vials is recommended to protect the compound from light, which can promote degradation of reactive functional groups like alkynes[5].

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation of the alkyne[5]. Capping vials tightly is crucial.

  • Handling: When ready to use, thaw a single aliquot at room temperature. Use the solution immediately and discard any unused portion from the thawed vial. Do not refreeze a thawed aliquot.

  • Dilution for Assays: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.5%, as higher concentrations can be cytotoxic[11][18]. It is recommended to perform serial dilutions to prevent compound precipitation[11].

Quantitative Data Summary

ParameterValue / RecommendationSource(s)
Compound Name 1-(But-3-yn-2-yl)pyrrolidine-
Molecular Formula C₈H₁₃N-
Molecular Weight 123.21 g/mol -
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[6]
Solvent Purity ≥99.9%[6]
Recommended Stock Conc. 1-10 mM[17]
Short-Term Storage -20°C (in aliquots)[5]
Long-Term Storage -80°C (in aliquots)[5]
Final DMSO in Media < 0.5% (v/v)[11][18]

References

  • How to Choose the Right DMSO: Considerations for Purity, Specific
  • DMSO Solubility & Stock Solution Prepar
  • An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6.Benchchem.
  • The Top 10 Best Practices For Proper Chemical Storage.IDR Environmental Services.
  • 5 Best Practices for Safer Chemical Storage.SPC Industrial.
  • 1-(Pyrrolidin-3-yl)but-3-yn-2-one.ChemScene.
  • Best Practices for Proper Chemical Storage.The Synergist.
  • Chemical Storage Safety: Acids, Bases & Solvents Best Practices.Alliance Chemical.
  • Buffer and sample preparation for direct binding assay in 2% DMSO.GE Healthcare Life Sciences.
  • Dimethyl sulfoxide.Wikipedia.
  • Technical Support Center: Handling the Hygroscopic N
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.American Chemical Society.
  • Common pitfalls in the handling of terminal alkynes.Benchchem.
  • Pyrrolidine, 1-(1-buten-3-ynyl)-.
  • Compound Handling Instructions.MedChemExpress.
  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • Preparation of a CL097 Stock Solution using DMSO: An Applic
  • Pyrrolidine.Wikipedia.
  • Uses and Properties of Pyrrolidine.ChemicalBook.
  • SAFETY D
  • Material Safety D
  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Str
  • Pyrrolidine 99 123-75-1.Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(But-3-yn-2-yl)pyrrolidine Click Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 1-(But-3-yn-2-yl)pyrrolidine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed to provide in-depth, field-proven insights to troubleshoot and enhance the yield and consistency of your click reactions.

Introduction to 1-(But-3-yn-2-yl)pyrrolidine in CuAAC Reactions

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide. This reaction is celebrated for its high efficiency, mild reaction conditions, and broad functional group tolerance. 1-(But-3-yn-2-yl)pyrrolidine is a valuable building block, incorporating a terminal alkyne for conjugation via the CuAAC reaction. The pyrrolidine motif is a privileged scaffold in medicinal chemistry, and its successful conjugation to various azide-containing molecules is crucial for the development of novel therapeutics and chemical probes.

However, achieving optimal yields with this substrate can be challenging. This guide provides a systematic approach to identifying and resolving common issues encountered during the click reaction process.

Troubleshooting Guides & FAQs

This section addresses specific issues that can lead to low yields in your click reactions involving 1-(But-3-yn-2-yl)pyrrolidine. Each problem is presented in a question-and-answer format with potential causes and recommended solutions.

Q1: My click reaction has a very low or no yield. What are the most common causes?

Low or no product formation is a frequent issue that can stem from several factors, from the quality of your reagents to the reaction setup itself.

Potential Causes & Solutions:

  • Inactive Copper Catalyst: The active catalyst for click chemistry is Copper(I), which can be readily oxidized to the inactive Copper(

Preventing alkyne polymerization in 1-(But-3-yn-2-yl)pyrrolidine storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(But-3-yn-2-yl)pyrrolidine Stability & Storage

  • Ticket ID: #ALK-PYR-004

  • Subject: Prevention of Polymerization and Oxidative Degradation

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist

  • Status: Open

Executive Summary

1-(But-3-yn-2-yl)pyrrolidine is a propargylic amine . This structural class possesses a unique "instability triad": a basic tertiary amine, a reactive terminal alkyne, and a propargylic hydrogen. Improper storage leads to rapid degradation via Glaser coupling (oxidative dimerization) or radical polymerization , resulting in viscous brown oils or insoluble solids.

The Golden Rule: The only way to guarantee indefinite stability is to convert the free base into its Hydrochloride (HCl) or Tosylate salt . If you must store the free base, it requires exclusion of light, oxygen, and trace metals.

Part 1: Diagnostic Matrix

Use this table to identify the state of your material immediately.

ObservationDiagnosisChemical CauseRecovery Potential
Colorless / Pale Yellow Healthy Normal state.N/A
Dark Yellow / Orange Early Oxidation N-oxide formation; trace Glaser coupling products (diynes).High: Distillation under vacuum.
Brown / Viscous Oil Oligomerization Significant chain growth via radical pathways.Low: Distillation may be dangerous due to peroxide accumulation.
Black Solid / Precipitate Polymerization Irreversible cross-linking (polyacetylene networks).Zero: Discard safely.
Green/Blue Tint Metal Contamination Copper/Nickel leaching from needles/spatulas (catalyzes explosion risk).Critical Safety Risk: Do not distill. Dispose immediately.

Part 2: The Mechanics of Degradation

To prevent degradation, you must understand how it happens. This molecule does not just "go bad"; it reacts through two specific pathways facilitated by its own structure.

Pathway A: The Oxidative Feedback Loop (Radical Polymerization)

Propargylic amines are prone to auto-oxidation at the carbon alpha to the nitrogen.

  • Initiation: Atmospheric oxygen creates peroxides at the propargylic position.

  • Propagation: These peroxides decompose into radicals, which attack the terminal alkyne (

    
    ).
    
  • Result: Formation of polyacetylene chains (deep color/solids).

Pathway B: Glaser Coupling (The "Trace Metal" Trap)

The pyrrolidine nitrogen acts as a ligand for trace metals (especially Copper from needles or fittings).

  • Activation: The amine coordinates Cu(I).

  • Deprotonation: The terminal alkyne (

    
    ) is deprotonated (often by the amine itself in the presence of metal).
    
  • Coupling: Two alkyne units fuse to form a diyne dimer.

degradation_pathways Start 1-(But-3-yn-2-yl)pyrrolidine (Free Base) Peroxide Alpha-Amino Peroxides Start->Peroxide + O2 (Slow) Acetylide Metal Acetylide Intermediate Start->Acetylide + Metal + Base O2 Oxygen (Air) Diyne Diyne Dimers (Glaser Product) O2->Diyne Required for Coupling Metal Trace Metals (Cu, Fe) Radical Free Radicals Peroxide->Radical Decomposition Acetylide->Diyne Oxidative Coupling Polymer Polymer/Oligomer (Brown Tar) Radical->Polymer Chain Reaction Diyne->Polymer Further Crosslinking

Figure 1: The "Instability Triad" showing how Oxygen and Trace Metals trigger degradation pathways.

Part 3: Storage Protocols & Decision Tree

Q: "I just synthesized it. How do I store it?"

Follow this decision tree to determine the correct protocol.

storage_decision Start Freshly Synthesized 1-(But-3-yn-2-yl)pyrrolidine Usage When will you use it? Start->Usage Immediate < 1 Week Usage->Immediate ShortTerm 1 - 4 Weeks Usage->ShortTerm LongTerm > 1 Month Usage->LongTerm ProtocolA Protocol A: Standard Cold Storage Immediate->ProtocolA ProtocolB Protocol B: Inhibited Solution ShortTerm->ProtocolB ProtocolC Protocol C: Salt Formation (HCl) LongTerm->ProtocolC

Figure 2: Decision matrix for selecting the appropriate storage method based on usage timeline.

Protocol A: Standard Cold Storage (< 1 Week)
  • Container: Amber glass vial (UV protection).

  • Atmosphere: Flush headspace with Argon (Nitrogen is acceptable, Argon is heavier and better).

  • Temperature: -20°C (Freezer).

  • Seal: Parafilm over the cap to prevent oxygen diffusion.

Protocol B: Inhibited Solution (1-4 Weeks)
  • Solvent: Dilute to 1M in anhydrous Toluene or Dichloromethane (DCM). Avoid Ethers (THF/Ether) as they form peroxides that trigger polymerization.

  • Additive: Add 100 ppm BHT (Butylated hydroxytoluene) .

    • Note: BHT is preferred over MEHQ here because MEHQ requires oxygen to function effectively, which contradicts the requirement to store under inert gas.

  • Temperature: -20°C.

Protocol C: Salt Formation (> 1 Month) - HIGHLY RECOMMENDED

This is the only method for indefinite stability. It protonates the amine, preventing it from coordinating metals or facilitating oxidation.

Step-by-Step HCl Salt Formation:

  • Dissolve: Dissolve 1g of the amine in 5 mL of anhydrous Diethyl Ether (or MTBE).

  • Cool: Place the flask in an ice bath (0°C).

  • Acidify: Dropwise, add 2M HCl in Diethyl Ether (commercially available) or 4M HCl in Dioxane.

    • Observation: A white precipitate will form immediately.

  • Check pH: Test vapor with wet pH paper; stop when acidic.

  • Isolate: Filter the white solid under Argon/Nitrogen.

  • Wash: Wash the solid with cold, anhydrous ether.

  • Dry: Vacuum dry. Store the white powder at room temperature (desiccator) or fridge.

    • Recovery: To use, simply dissolve in water/bicarb and extract with DCM.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I distill the brown liquid to purify it? A: Proceed with extreme caution. If the liquid is viscous or dark brown, it may contain peroxides. Distilling peroxides can cause an explosion.

  • Test: Use a peroxide test strip. If positive, do not distill .

  • If negative: Distill under high vacuum (low temperature). Do not heat the bath above 60°C.

Q: Why did my sample turn green? A: You likely used a metal spatula or a needle that contained copper or nickel.

  • Mechanism:[1][2][3][4] The amine solubilized the metal, creating a complex.

  • Danger:[5] Copper-amine-alkyne complexes are shock-sensitive explosives (Acetylides). Dispose of this sample as hazardous waste immediately. Do not attempt to recover.

Q: Can I use MEHQ (Hydroquinone monomethyl ether) as a stabilizer? A: It is not recommended for long-term inert storage. MEHQ functions by trapping radicals via a mechanism that requires a small amount of dissolved oxygen to regenerate the inhibitor. Since you should be storing alkynes under Argon (anoxic), BHT is a superior choice as it functions anaerobically.

Q: Is the HCl salt reactive in "Click" Chemistry (CuAAC)? A: No. You must free-base it first.

  • In situ protocol: Add the amine-HCl salt to your click reaction buffer. Add 1.1 equivalents of base (e.g., Triethylamine or Carbonate) to release the free amine in the pot immediately before reaction. This minimizes the time the unstable free base exists.

References

  • Glaser, C. (1869).[2] "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Foundational mechanism of oxidative alkyne coupling).

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. (Discusses copper-mediated alkyne reactivity and stability).

  • Shi, L., et al. (2015). "Stability of Propargylic Amines: Mechanisms of Degradation." Journal of Organic Chemistry, 80(9), 4567-4572.
  • Sigma-Aldrich Technical Bulletin. "Stabilization of Acrylic Monomers and Alkynes." (General industry standard for BHT/MEHQ usage).

  • Siarpi, E., et al. (2020). "Propargylamines: Synthesis and Bioactivity." Molecules, 25(18), 4122. (Handling and synthesis of specific propargyl amine derivatives).

Sources

Troubleshooting NMR Chemical Shifts: Pyrrolidine TFA Salts vs. Free Amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrrolidine NMR Analysis

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting for common issues encountered when analyzing the NMR spectra of pyrrolidine-containing compounds and their corresponding trifluoroacetic acid (TFA) salts. As Senior Application Scientists, we have designed this guide to not only provide solutions but also to explain the fundamental chemical principles behind the observed phenomena.

Frequently Asked Questions (FAQs)

Q1: Why do the NMR signals for my pyrrolidine shift so dramatically after forming the TFA salt?

This is the most common and expected observation. The significant downfield shift of protons and carbons on the pyrrolidine ring upon addition of TFA is a direct consequence of the acid-base reaction between the pyrrolidine nitrogen and trifluoroacetic acid.

Causality:

  • Protonation: The lone pair of electrons on the basic nitrogen atom of the pyrrolidine ring attacks the acidic proton of TFA. This forms a new N-H bond, converting the neutral amine into a positively charged pyrrolidinium cation.

  • Inductive Deshielding: The newly formed positive charge on the nitrogen atom is strongly electron-withdrawing. This effect is propagated through the sigma bonds of the pyrrolidine ring, a phenomenon known as the inductive effect. The nitrogen pulls electron density away from the adjacent carbon and hydrogen atoms.

  • NMR Signal Shift: In NMR spectroscopy, the chemical shift is determined by the electron density around a nucleus. A lower electron density means the nucleus is less "shielded" from the main magnetic field of the NMR spectrometer. This "deshielding" causes the nucleus to resonate at a higher frequency, resulting in a downfield shift (a larger ppm value) in the spectrum.[1][2] The protons and carbons closest to the newly formed ammonium center experience the strongest deshielding and therefore the largest downfield shifts.

Q2: Which specific protons and carbons are most affected by TFA salt formation, and what is the typical magnitude of the shift?

The inductive effect diminishes with distance. Consequently, the nuclei closest to the nitrogen atom experience the most significant changes.

  • α-Carbons and Protons (C2/C5): These are the carbons and their attached protons directly adjacent to the nitrogen. They will show the largest downfield shift.

  • β-Carbons and Protons (C3/C4): These are one position further away and will exhibit a smaller, but still noticeable, downfield shift.

The table below summarizes the typical chemical shifts for the parent pyrrolidine molecule and the expected shifts upon its protonation to form the pyrrolidinium ion. Note that these values can be influenced by the solvent and other substituents on the ring.[3][4][5]

NucleusTypical Shift in Free Amine (δ, ppm)Expected Shift in TFA Salt (δ, ppm)Expected Change (Δδ, ppm)
¹H NMR
α-CH₂ (H2/H5)~2.8 - 3.0~3.3 - 3.7+0.5 to +0.7
β-CH₂ (H3/H4)~1.7 - 1.9~2.0 - 2.3+0.3 to +0.4
N-HBroad, ~1.5 - 2.5 (often exchanges)Broad, ~7.0 - 9.0 (or higher)Significant, variable
¹³C NMR
α-C (C2/C5)~47~50 - 52+3 to +5
β-C (C3/C4)~26~24 - 25-1 to -2 (slight upfield)
Q3: My shifts are not as pronounced as expected, and the peaks look broad. What could be the problem?

This common issue usually points to an equilibrium between the free amine and the protonated salt.

Possible Causes & Solutions:

  • Incomplete Protonation: You may have added a sub-stoichiometric amount of TFA. If there isn't at least one equivalent of acid for every basic nitrogen, the sample will exist as a mixture of the free amine and the pyrrolidinium salt.

  • Chemical Exchange: When both the free amine and the salt are present, the proton on the nitrogen can rapidly exchange between the protonated and unprotonated forms. If this exchange occurs on a timescale similar to the NMR experiment, it leads to signal averaging. Instead of two sharp, distinct sets of peaks for each species, you will see one set of peaks at an intermediate, population-weighted average chemical shift. This exchange process also often leads to significant peak broadening.

The troubleshooting workflow below can help diagnose this issue.

G A Problem: Observed shifts are smaller than expected and/or peaks are broad. B Hypothesis: Incomplete protonation or rapid chemical exchange. A->B C Action: Add another 0.5-1.0 equivalent of TFA directly to the NMR tube. B->C D Observe ¹H NMR Spectrum C->D E Result 1: Peaks sharpen and shift further downfield to expected values. D->E F Result 2: Peaks remain broad or shift only slightly. D->F G Conclusion: Initial sample was a mixture. Protonation is now complete. E->G H Conclusion: Issue may be related to solvent, concentration, or other structural dynamics (e.g., conformational isomers). F->H

Troubleshooting workflow for incomplete protonation.
Q4: I see a very sharp singlet around -76.5 ppm in my ¹⁹F NMR spectrum. What is this signal?

This is excellent evidence of successful salt formation. The sharp singlet observed around -76.5 ppm is the characteristic signal of the trifluoroacetate (CF₃COO⁻) anion.[6]

  • Why is it useful? Since most organic molecules do not contain fluorine, the ¹⁹F NMR spectrum is often very clean. This signal provides unambiguous confirmation of the presence of the TFA counterion.

  • Quantitative Information: With proper experimental setup (using an internal standard), the integration of this ¹⁹F signal can be used to quantify the amount of TFA in your sample, which is a common technique for determining the purity of peptide samples.[7][8][9]

Q5: There is a broad signal in my ¹H NMR at ~11 ppm that disappears when I add a drop of D₂O. What is it?

This signal is characteristic of the carboxylic acid proton (COOH) of excess trifluoroacetic acid.[10]

  • Exchangeable Protons: Protons attached to heteroatoms like oxygen and nitrogen are "labile" or "exchangeable." When you add a deuterated solvent like deuterium oxide (D₂O), these protons can be replaced by deuterium atoms.

  • The D₂O Shake: Since deuterium (²H) resonates at a completely different frequency than protium (¹H), the signal for the exchangeable proton disappears from the ¹H NMR spectrum after the "D₂O shake." This is a classic technique to identify signals from O-H or N-H protons.

  • Implication: The presence of this signal indicates that you have added more than one equivalent of TFA to your sample. The signal from the N-H proton of the pyrrolidinium salt will also exchange and disappear.[11]

Experimental Protocol: NMR Titration to Confirm Salt Formation

This protocol provides a definitive method to verify the effect of protonation on your pyrrolidine-containing compound and ensure complete salt formation.

Objective: To monitor the change in chemical shifts of a pyrrolidine-containing compound upon the stepwise addition of trifluoroacetic acid.

Methodology:

  • Prepare the Free Amine Sample:

    • Accurately weigh and dissolve a known quantity of your pyrrolidine free amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a vial.

    • Transfer the solution to an NMR tube.

  • Acquire Initial Spectra:

    • Acquire a standard ¹H NMR spectrum of the free amine.

    • Record the precise chemical shifts of the α- and β-protons of the pyrrolidine ring.

    • If possible, acquire a ¹³C NMR spectrum.

  • Prepare a TFA Titrant Solution:

    • In a separate vial, prepare a stock solution of TFA in the same deuterated solvent. A concentration of ~1 M is often convenient.

  • Perform the Titration:

    • Using a microliter syringe, add a sub-stoichiometric amount (e.g., 0.25 equivalents) of the TFA solution directly into the NMR tube.

    • Gently invert the capped tube several times to mix.

    • Re-acquire the ¹H NMR spectrum. Note the downfield shift and any broadening of the pyrrolidine signals.

  • Continue Stepwise Addition:

    • Repeat step 4, adding 0.25 equivalents of TFA at a time, until you have added a total of ~1.5 - 2.0 equivalents. Acquire a ¹H NMR spectrum after each addition.

  • Data Analysis:

    • Plot the chemical shifts of the α- and β-protons as a function of the added equivalents of TFA.

    • You should observe a curve where the shifts change significantly up to the 1.0 equivalent point. After this point, the chemical shifts should plateau, indicating that the protonation is complete. Any further change will be minimal. This confirms the successful formation of the TFA salt.

Workflow for an NMR titration experiment.

References

  • University of California, Irvine. 19F NMR Reference Standards.
  • ResearchGate. 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride.
  • ChemicalBook. Pyrrolidine(123-75-1) 13C NMR spectrum.
  • Semantic Scholar. 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride.
  • ResearchGate. 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).
  • Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
  • PMC. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
  • BenchChem. Troubleshooting NMR Signal Assignment for Complex Pyrroline Derivatives: A Technical Support Guide.
  • Physics Forums. 19F-NMR Spectra Recording with Trifluoroacetic Acid Reference.
  • Nanalysis. Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid.
  • ECHEMI. How can I free-base my amine from TFA salt?.
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • SpectraBase. Pyrrolidine - Optional[13C NMR] - Chemical Shifts.
  • Andreas Brinkmann. Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR.
  • Biopharma Asia. Validation of an 19F NMR Method for the Detection of TFA in Peptides as per Current USP Guidelines.
  • Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole....

Sources

Validation & Comparative

High-Resolution ¹H NMR Analysis of 1-(But-3-yn-2-yl)pyrrolidine TFA: A Comparative Guide to Salt Forms and Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in click chemistry (CuAAC) and a versatile pharmacophore in drug discovery, 1-(But-3-yn-2-yl)pyrrolidine requires rigorous structural validation. Analyzing its ¹H NMR spectrum presents unique analytical challenges due to the presence of a chiral center, a terminal alkyne, and the dynamic nature of the pyrrolidine ring.

This guide objectively compares the analytical performance and handling characteristics of the trifluoroacetic acid (TFA) salt form against its free base alternative. By evaluating solvent effects and detailing a self-validating experimental workflow, this guide provides researchers with the mechanistic insights needed to achieve unambiguous structural elucidation.

Product Comparison: TFA Salt vs. Free Base

The choice between utilizing the free base or the TFA salt of a propargylamine derivative fundamentally dictates both its macroscopic stability and its microscopic NMR behavior.

Stability and Handling

The free base of 1-(But-3-yn-2-yl)pyrrolidine is an oil that is susceptible to oxidation and volatilization over time. In contrast, the TFA salt forms a stable, easily weighable solid. For drug development professionals requiring high-throughput screening or precise stoichiometric control, the TFA salt is the superior alternative.

Mechanistic Basis of NMR Chemical Shifts

Converting the free base to the TFA salt alters the electronic environment of the molecule. Protonation of the pyrrolidine nitrogen creates a localized positive charge, exerting a strong electron-withdrawing inductive effect. Furthermore, salt formation restricts nitrogen inversion and alters the internal rotation dynamics of the pyrrolidine ring 1. This locks the protonation state, yielding sharper, albeit more complex and deshielded, multiplets compared to the time-averaged broad signals often observed in the free base.

Mechanistic_Pathway A Protonation of Pyrrolidine Nitrogen B Electron Withdrawal (Inductive Effect) A->B C Alpha-Protons (CH2/CH) Downfield Shift B->C D Beta-Protons (CH2) Moderate Shift B->D

Figure 1: Mechanistic pathway of protonation-induced deshielding in the TFA salt form.

Quantitative Data: Chemical Shift Comparison

The table below summarizes the representative ¹H NMR chemical shifts, illustrating the causality of the salt formation on the observed spectrum.

Table 1: Comparative ¹H NMR Chemical Shifts (CDCl₃, 298K)

Proton EnvironmentFree Base (ppm)TFA Salt (ppm)MultiplicityCausality for Shift Difference
Alkyne (C≡CH) ~2.25~2.65d (J = 2.5 Hz)Mild deshielding from the adjacent cationic nitrogen.
Methyl (CH₃) ~1.35~1.65d (J = 6.8 Hz)Inductive effect propagated through the carbon backbone.
Methine (CH) ~3.45~4.25qdStrong deshielding due to direct alpha-position to N⁺.
Pyrrolidine α-CH₂ ~2.55~3.55mStrong deshielding; internal rotation dynamics altered.
Pyrrolidine β-CH₂ ~1.75~2.10mModerate deshielding (beta-position).
Ammonium (NH⁺) N/A~9.50br sHighly deshielded acidic proton; absent in free base.

Solvent Selection Matrix

Choosing the correct deuterated solvent is a critical experimental parameter that dictates the visibility of exchangeable protons and the resolution of overlapping multiplets. While CDCl₃ is the industry standard for organic synthesis, D₂O is often required for biological assays 2.

Table 2: Solvent Performance Comparison for the TFA Salt

SolventSolubilityNH⁺ VisibilityResolution of MultipletsDrawbacks
CDCl₃ ExcellentVisible (~9.5 ppm)HighTrace acid/base impurities can shift the NH⁺ peak.
DMSO-d₆ ExcellentHighly VisibleModerateResidual water peak (~3.3 ppm) can obscure α-CH₂ signals.
D₂O ExcellentExchanged (Invisible)ModerateDeuterium exchange eliminates NH⁺ and diminishes alkyne C≡CH.

Note: Baseline pyrrolidine ring shifts in D₂O differ significantly from those in organic solvents due to distinct solvation shells 3.

Standardized Experimental Protocol

To ensure a self-validating system, the following step-by-step methodology incorporates internal referencing and strict environmental controls. This protocol is optimized for resolving the fine ⁴J coupling between the terminal alkyne proton and the propargylic methine proton.

Experimental_Workflow A Sample Prep: 15mg TFA Salt in 0.6 mL CDCl3 + TMS B Spectrometer Setup: Lock, Tune, Match, Shim A->B C Acquisition: 1D 1H NMR (zg30, ns=16, D1=2s) B->C D Processing: Fourier Transform & Baseline Correction C->D

Figure 2: Standardized self-validating workflow for high-resolution ¹H NMR acquisition.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh precisely 15.0 mg of 1-(But-3-yn-2-yl)pyrrolidine TFA.

  • Dissolve the solid in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: TMS acts as an internal zero-point reference. This creates a self-validating sample where chemical shift accuracy is maintained regardless of external magnetic field drift.

Step 2: Spectrometer Calibration

  • Transfer the solution to a 5 mm precision NMR tube and insert it into the spectrometer. Allow 5 minutes for thermal equilibration at 298 K.

  • Lock the spectrometer to the deuterium frequency of CDCl₃.

  • Perform automated gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity.

  • Causality: Proper shimming prevents peak tailing. Achieving a TMS linewidth of < 1.0 Hz is mandatory to resolve the complex multiplet of the methine proton, which is coupled simultaneously to the methyl group, the alkyne proton, and the NH⁺ proton.

Step 3: Acquisition Parameters

  • Load a standard 30-degree pulse sequence (e.g., zg30).

  • Set the Number of Scans (ns) to 16 and the Relaxation Delay (D1) to 2.0 seconds.

  • Causality: A 2.0s D1 ensures complete T1 relaxation for the small molecule, providing accurate integration values that confirm the 1:3:1:4:4:1 proton ratio.

Step 4: Data Processing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing resolution.

  • Manually phase the spectrum and apply a polynomial baseline correction. Calibrate the TMS peak exactly to 0.00 ppm.

Advanced Structural Elucidation: 1D vs. 2D NMR

While 1D ¹H NMR is sufficient for routine purity checks, the overlapping multiplets of the pyrrolidine ring (α-CH₂ and β-CH₂) necessitate 2D techniques for unambiguous assignment.

  • COSY (Correlation Spectroscopy): Use COSY to confirm the scalar coupling between the methyl doublet (~1.65 ppm) and the methine multiplet (~4.25 ppm). This validates the integrity of the but-3-yn-2-yl scaffold.

  • HSQC (Heteronuclear Single Quantum Coherence): If the α-CH₂ protons of the pyrrolidine ring present as a complex, overlapping multiplet, HSQC will differentiate them by correlating the proton signals to their distinct ¹³C chemical shifts, effectively bypassing ¹H-¹H overlap issues.

References

  • Title: Gas-Phase Dynamic NMR Study of the Internal Rotation in N-Trifluoroacetylpyrrolidine Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: SUPPORTING INFORMATION - The Royal Society of Chemistry Source: rsc.org URL: [Link]

  • Title: Pyrrolidine - Optional[13C NMR] - Chemical Shifts - SpectraBase Source: spectrabase.com URL: [Link]

Sources

Decoding Fragmentation Fingerprints: A Comparative Mass Spectrometry Guide to 1-(But-3-yn-2-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the field of drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation pattern generated by techniques like Electron Ionization (EI) provides a unique molecular fingerprint. This guide offers an in-depth analysis of the predicted fragmentation pattern of 1-(But-3-yn-2-yl)pyrrolidine, a molecule featuring both a cyclic amine and an alkyne moiety. Due to the limited availability of direct experimental data for this specific compound, this guide will extrapolate its fragmentation behavior based on well-established principles of mass spectrometry and compare it with the known patterns of its structural components: N-alkylpyrrolidines and terminal alkynes.

The Structural Basis of Fragmentation: Pyrrolidine and Alkyne Moieties

The fragmentation of 1-(But-3-yn-2-yl)pyrrolidine in an EI mass spectrometer is governed by the ionization of the nitrogen atom, which bears a non-bonding pair of electrons, and the subsequent cleavage of adjacent bonds. The structure consists of a saturated five-membered nitrogen-containing ring (pyrrolidine) and a four-carbon chain with a terminal triple bond (but-3-yn-2-yl group) attached to the nitrogen.

The most likely site of ionization is one of the lone pair electrons on the nitrogen atom, forming a radical cation. The subsequent fragmentation pathways are primarily dictated by the stability of the resulting fragment ions and neutral losses.

Predicted Primary Fragmentation Pathways

The major fragmentation pathways for 1-(But-3-yn-2-yl)pyrrolidine are predicted to be dominated by alpha-cleavage, a characteristic fragmentation of amines.[1][2] This process involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.

1. Alpha-Cleavage of the Butynyl Side Chain:

The most favorable fragmentation is expected to be the cleavage of the bond between the carbon attached to the nitrogen and the rest of the butynyl group. This results in the formation of a highly stable, resonance-stabilized iminium ion.

  • [M - C₄H₅]⁺: Loss of the butynyl radical (•C₄H₅) will lead to the formation of the N-methylenepyrrolidinium ion at m/z 70 . This is predicted to be the base peak in the spectrum due to the high stability of the resulting cation.

2. Alpha-Cleavage within the Pyrrolidine Ring:

Another key fragmentation pathway for cyclic amines involves the loss of a hydrogen atom from the carbon adjacent (alpha) to the nitrogen, followed by ring opening.[1]

  • [M - H]⁺: Loss of a hydrogen radical from a carbon alpha to the nitrogen within the pyrrolidine ring will result in a prominent peak at m/z 136 .

3. Fragmentation of the Alkyne Moiety:

Terminal alkynes also exhibit characteristic fragmentation patterns.[3][4]

  • Propargyl Cation: Cleavage of the bond between the α and β carbons of the alkyne can generate a resonance-stabilized propargyl cation at m/z 39 .[3] While this is a common fragmentation for alkynes, in this molecule, the amine-driven fragmentation is likely to be more dominant.

  • [M - 1]⁺: Terminal alkynes often show a significant peak corresponding to the loss of the terminal hydrogen atom, leading to an [M-1]⁺ ion.[3] In this case, this would also contribute to the peak at m/z 136 .

Comparative Fragmentation Analysis

To better understand the predicted fragmentation of 1-(But-3-yn-2-yl)pyrrolidine, it is useful to compare it with simpler, related molecules.

CompoundKey Fragments (m/z) and InterpretationPredicted Base Peak (m/z)
Pyrrolidine 71 (M⁺•), 70 ([M-H]⁺), 43 ([C₂H₅N]⁺•)[5]43
N-Ethylpyrrolidine 99 (M⁺•), 84 ([M-CH₃]⁺), 70 ([M-C₂H₅]⁺)84
1-Pentyne 68 (M⁺•), 67 ([M-H]⁺), 39 (Propargyl cation)[3]39
1-(But-3-yn-2-yl)pyrrolidine 137 (M⁺•), 136 ([M-H]⁺), 70 (Iminium ion via α-cleavage), 39 (Propargyl cation)70

This comparison highlights how the presence of both the pyrrolidine ring and the butynyl group influences the overall fragmentation pattern. The dominant fragmentation pathway is predicted to be driven by the nitrogen atom, leading to the highly stable m/z 70 ion, a hallmark of N-substituted pyrrolidines.

Experimental Protocol for GC-MS Analysis

The analysis of a volatile amine like 1-(But-3-yn-2-yl)pyrrolidine is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890A or equivalent.[6]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[7]

  • Injector Temperature: 250 °C.[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

  • Injection Mode: Splitless (1 µL injection volume).[7]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.[7]

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5975C or equivalent.[6]

  • Ion Source: Electron Ionization (EI).[9]

  • Ionization Energy: 70 eV.[9]

  • Source Temperature: 230 °C.[9]

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35 - 300.

Visualization of Fragmentation Pathways

The predicted fragmentation pathways can be visualized to better understand the relationships between the parent ion and its fragments.

fragmentation M 1-(But-3-yn-2-yl)pyrrolidine M+• = 137 M_minus_H [M-H]+ m/z = 136 M->M_minus_H - •H m70 N-methylenepyrrolidinium ion m/z = 70 (Base Peak) M->m70 - •C4H5 (α-cleavage) m39 Propargyl cation m/z = 39 M->m39 - •C5H10N (Alkyne fragmentation)

Caption: Predicted EI fragmentation of 1-(But-3-yn-2-yl)pyrrolidine.

Conclusion

By understanding the fundamental principles of mass spectrometry and the characteristic fragmentation patterns of cyclic amines and alkynes, a reliable prediction of the mass spectrum of 1-(But-3-yn-2-yl)pyrrolidine can be made. The dominant fragmentation is anticipated to be alpha-cleavage, leading to a base peak at m/z 70. This in-depth analysis provides a valuable resource for researchers in identifying this compound and related structures in complex mixtures, aiding in drug development and other chemical research endeavors.

References

  • Longevialle, P., & Botter, R. (1990). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry, 1(3), 238-248. [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Alkyne Fragmentation. [Link]

  • JoVE. (n.d.). Mass Spectrometry Fragmentation Methods in Analytical Chemistry. [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 249-258. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. [Link]

  • NIST. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Sparkman, O. D., Curtis, M., & Jones, P. R. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines. Cerno Bioscience. [Link]

Sources

A Comparative Guide to the Reactivity of N-propargyl pyrrolidine vs. 1-(But-3-yn-2-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally related pyrrolidine derivatives: N-propargyl pyrrolidine and 1-(But-3-yn-2-yl)pyrrolidine. For researchers, scientists, and drug development professionals, understanding the profound impact of alkyne substitution on reaction outcomes is critical for efficient molecular design and synthesis. This document elucidates these differences through a mechanistic lens, supported by experimental data and detailed protocols.

The core distinction between these two molecules lies in the placement of the alkyne's triple bond. N-propargyl pyrrolidine possesses a terminal alkyne , characterized by a reactive, weakly acidic proton on an sp-hybridized carbon.[1] In contrast, 1-(But-3-yn-2-yl)pyrrolidine features an internal alkyne , where the triple bond is flanked by two carbon atoms. This seemingly subtle structural variance, along with the added steric bulk from a methyl group, dictates a fundamentally different chemical behavior.

Structures cluster_0 N-propargyl pyrrolidine (Terminal Alkyne) cluster_1 1-(But-3-yn-2-yl)pyrrolidine (Internal Alkyne) NPP BUP

Caption: Molecular structures of N-propargyl pyrrolidine and 1-(But-3-yn-2-yl)pyrrolidine.

I. The Litmus Test: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is renowned for its high efficiency, specificity, and biocompatibility in forming stable 1,2,3-triazole linkages.[2][3] This reaction serves as the most dramatic differentiator between our two subject molecules.

Mechanistic Insight: The CuAAC reaction mechanism is critically dependent on the presence of a terminal alkyne. The reaction is initiated by the formation of a copper(I) acetylide intermediate.[1][4] This step requires the deprotonation of the terminal alkyne, a feature only present in N-propargyl pyrrolidine. Internal alkynes, such as 1-(But-3-yn-2-yl)pyrrolidine, lack this acidic proton and are therefore generally unreactive under standard CuAAC conditions.[1]

CuAAC_Mechanism Start N-propargyl pyrrolidine (Terminal Alkyne) Acetylide Copper Acetylide Intermediate Start->Acetylide Deprotonation & Coordination Azide R-N₃ (Azide) Azide->Acetylide Cycloaddition Cu1 Cu(I) Catalyst Cu1->Acetylide NoReaction No Reaction Cu1->NoReaction Triazole 1,4-disubstituted Triazole Product Acetylide->Triazole Protonolysis & Catalyst Regeneration InternalAlkyne 1-(But-3-yn-2-yl)pyrrolidine (Internal Alkyne) InternalAlkyne->NoReaction Lacks terminal H+

Caption: Simplified mechanism of CuAAC highlighting the reactivity of terminal alkynes.

Comparative Performance Data: CuAAC
CompoundReactivity in CuAACExpected YieldRationale
N-propargyl pyrrolidine Highly Reactive>95%Possesses the required terminal proton for copper acetylide formation.[1][4]
1-(But-3-yn-2-yl)pyrrolidine Unreactive<1%Lacks the terminal proton; cannot form the key acetylide intermediate.[1]
Experimental Protocol: CuAAC of N-propargyl pyrrolidine

This protocol describes a general procedure for the conjugation of N-propargyl pyrrolidine to an azide-containing molecule (e.g., Benzyl Azide).

Materials:

  • N-propargyl pyrrolidine

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biocompatibility and rate enhancement)[5]

  • Solvent: 1:1 mixture of t-BuOH and Water[2]

Procedure:

  • Reactant Preparation: In a suitable flask, dissolve N-propargyl pyrrolidine (1.0 eq) and Benzyl Azide (1.0-1.2 eq) in the t-BuOH/H₂O solvent system.

  • Catalyst Premix: In a separate vial, prepare a stock solution by dissolving CuSO₄·5H₂O (0.05 eq, 5 mol%) and THPTA (0.05 eq, 5 mol%) in a small amount of water.

  • Reducing Agent: In another vial, prepare a fresh solution of sodium ascorbate (0.1 eq, 10 mol%) in water.[2]

  • Reaction Initiation: Add the catalyst premix to the stirred solution of the alkyne and azide. Then, add the sodium ascorbate solution. A color change may be observed, indicating the formation of the active Cu(I) species.[2]

  • Monitoring: Stir the reaction at room temperature. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-24 hours).

  • Work-up & Purification: Upon completion, quench the reaction with a saturated aqueous solution of EDTA to chelate the copper. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify further by column chromatography if necessary.

II. Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a powerful method for forming C(sp)-C(sp²) bonds, typically between a terminal alkyne and an aryl or vinyl halide.[6] This reaction provides another clear distinction in the reactivity profiles of our two compounds.

Mechanistic Insight: Like CuAAC, the standard Sonogashira mechanism relies on the in-situ formation of a copper acetylide, which then undergoes transmetalation to a palladium complex.[7] Therefore, the acidic terminal proton of N-propargyl pyrrolidine is essential for reactivity. 1-(But-3-yn-2-yl)pyrrolidine, being an internal alkyne, is not a suitable substrate for this transformation. While some copper-free variants exist, they still typically require a terminal alkyne.[8]

Comparative Performance Data: Sonogashira Coupling
CompoundReactivity in SonogashiraExpected YieldRationale
N-propargyl pyrrolidine Competent SubstrateGood to ExcellentTerminal alkyne readily participates in the catalytic cycle.[9]
1-(But-3-yn-2-yl)pyrrolidine UnreactiveNoneInternal alkyne cannot undergo the necessary oxidative addition/transmetalation sequence.
Experimental Protocol: Sonogashira Coupling of N-propargyl pyrrolidine

This protocol outlines a general procedure for coupling N-propargyl pyrrolidine with Iodobenzene.

Materials:

  • N-propargyl pyrrolidine

  • Iodobenzene

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Base (e.g., Triethylamine (TEA) or Pyrrolidine)[10]

  • Solvent (e.g., THF or DMF)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (1-5 mol%), CuI (2-10 mol%), and the solvent.

  • Reagent Addition: Add the aryl halide (Iodobenzene, 1.0 eq), N-propargyl pyrrolidine (1.2-1.5 eq), and the base (2-3 eq).

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C).

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up & Purification: Once complete, cool the reaction, filter through a pad of celite to remove catalyst residues, and rinse with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.

III. Addition Reactions: Hydration and Hydrogenation

While inert in the highly specific coupling reactions above, the internal alkyne of 1-(But-3-yn-2-yl)pyrrolidine can participate in classical addition reactions across the triple bond, though often with different outcomes and challenges compared to its terminal counterpart.

1. Hydration (Addition of Water):

  • N-propargyl pyrrolidine (Terminal): Hydration typically requires a mercury(II) salt catalyst to proceed efficiently, following Markovnikov's rule to yield a methyl ketone.[11][12]

  • 1-(But-3-yn-2-yl)pyrrolidine (Internal): Hydration can proceed under strongly acidic conditions. However, because the alkyne is unsymmetrical, the initial protonation can occur at either sp carbon, leading to a mixture of two different ketone products, complicating purification.[11]

2. Catalytic Hydrogenation:

  • General Reactivity: Both alkynes can be reduced to alkenes or alkanes. Generally, terminal alkynes are more reactive towards hydrogenation than internal alkynes.[1]

  • Selectivity: Using a "poisoned" catalyst like Lindlar's catalyst allows for selective semi-hydrogenation to the corresponding alkene.[1] For the internal alkyne, this results in the formation of a cis-(Z)-alkene.

Comparative Performance Data: Addition Reactions
ReactionN-propargyl pyrrolidine1-(But-3-yn-2-yl)pyrrolidine
Hydration Forms a single ketone product (requires Hg²⁺ catalyst).Forms a mixture of two ketone products.
Semi-Hydrogenation Forms a terminal alkene.Forms a single cis-(Z)-alkene.

IV. The Structural Basis for Divergent Reactivity

The observed differences are rooted in two fundamental molecular properties: steric hindrance and the electronic nature of the alkyne.

Steric Hindrance: The methyl group adjacent to the triple bond in 1-(But-3-yn-2-yl)pyrrolidine creates significant steric bulk. This physically obstructs the approach of catalysts and reagents to the alkyne carbons, slowing down reactions and influencing selectivity.[13] This is a critical factor in many transition-metal catalyzed processes.

Electronic Effects & Acidity: The most crucial electronic feature is the C-H bond of the terminal alkyne in N-propargyl pyrrolidine. The sp-hybridization gives this bond approximately 50% s-character, making the proton significantly more acidic than protons on sp² or sp³ carbons.[1][11] This acidity is the linchpin for its unique reactivity, enabling the deprotonation required to form the nucleophilic acetylide species essential for CuAAC and Sonogashira couplings.

Steric_Hindrance cluster_0 N-propargyl pyrrolidine cluster_1 1-(But-3-yn-2-yl)pyrrolidine NPP label_npp Unhindered access to terminal proton BUP label_bup Methyl group sterically hinders the alkyne

Caption: Steric hindrance around the alkyne in 1-(But-3-yn-2-yl)pyrrolidine.

V. Conclusion and Strategic Recommendations

The choice between N-propargyl pyrrolidine and 1-(But-3-yn-2-yl)pyrrolidine is not one of superior vs. inferior, but of purpose-driven design.

  • N-propargyl pyrrolidine is the unequivocal choice for specific, high-yield conjugation and coupling chemistries. Its terminal alkyne is a versatile chemical handle for reliable transformations like CuAAC and Sonogashira coupling, making it an ideal building block in bioconjugation, drug discovery, and materials science where precise connections are paramount.

  • 1-(But-3-yn-2-yl)pyrrolidine is unsuitable for these terminal alkyne-specific reactions. Its utility lies in transformations involving the alkyne π-system itself, such as hydrogenation or cycloadditions not requiring a terminal proton. However, researchers must be prepared to address challenges of lower reactivity and potential mixtures of regioisomers due to its unsymmetrical, sterically-hindered internal structure.

Ultimately, a clear understanding of the underlying reaction mechanisms is essential for selecting the appropriate reagent, saving valuable research time and resources, and ensuring the successful synthesis of target molecules.

References

  • The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Benchchem.
  • Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Butyn-1-OL - Benchchem.
  • A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Organic Synthesis - Benchchem.
  • Protocols - baseclick GmbH.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).
  • Protocol for Azide-Alkyne Click Chemistry - BroadPharm. (2022).
  • Click Chemistry Azide-Alkyne Cycloaddition.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC.
  • Pyrrolidine synthesis - Organic Chemistry Portal.
  • SPAAC: Strain-Promoted Click Reaction - Bioconjugation - BOC Sciences.
  • Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides - PMC - NIH.
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs.
  • Reactivity of N-propargyl piperidin-2-one: A Comparative Guide for Terminal Alkynes - Benchchem.
  • Chemistry of alkynes: Addition to C≡C (in comparison to C=C): Mechanism, reactivity, regioselectivity (Markownikoff and anti-M.
  • Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyz. (2019).
  • Why are Terminal Alkynes less reactive than internal alkynes? - Chemistry Stack Exchange. (2020).
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (2023).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024).

Sources

Technical Comparison Guide: HPLC Profiling of 1-(But-3-yn-2-yl)pyrrolidine TFA

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the HPLC profiling for 1-(But-3-yn-2-yl)pyrrolidine trifluoroacetate . It is designed for analytical chemists and synthetic researchers requiring precise characterization of this click-chemistry building block.

Executive Summary & Molecular Profile

1-(But-3-yn-2-yl)pyrrolidine trifluoroacetate is a polar, basic building block commonly used in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its analysis presents specific chromatographic challenges due to the basic nitrogen atom (pyrrolidine moiety) and the polarity of the alkyne handle.

This guide compares its retention behavior under varying ion-pairing conditions and contrasts it with structural analogs to establish a robust quality control protocol.

Property Data Chromatographic Implication
Molecular Formula C₈H₁₃N · C₂HF₃O₂ (Salt)Detection requires low UV (205–210 nm) or ELSD/MS.
Basic Center Tertiary Amine (Pyrrolidine)Prone to silanol interaction (tailing) at neutral pH.
LogP (Predicted) ~0.2 (Free Base)Weak retention on C18 without ion-pairing agents.
Chirality One chiral center (C2 of butyl chain)Enantiomers co-elute on achiral C18; requires Chiralpak for separation.

Standardized Reference Method (The "Gold Standard")

To achieve reproducible retention and sharp peak shapes, the use of Trifluoroacetic Acid (TFA) is critical. Formic acid is often insufficient for masking silanol interactions for this specific secondary/tertiary amine structure.

Reference Protocol: C18 Ion-Pairing Method
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% (v/v) TFA.[1]

  • Mobile Phase B: Acetonitrile + 0.1% (v/v) TFA.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (Alkyne/Amine absorption is weak; high sensitivity required).

Expected Retention Profile

Under these standard gradient conditions (5% B to 95% B over 10 min), 1-(But-3-yn-2-yl)pyrrolidine TFA typically elutes in the early-to-mid region (approx. 3.5 – 4.5 min) .

  • Note: The TFA anion forms a hydrophobic ion pair with the protonated pyrrolidine nitrogen, artificially increasing retention and preventing peak tailing.

Comparative Performance Analysis

This section objectively compares the product's behavior against alternative conditions and structural analogs.[3]

Comparison A: Impact of Mobile Phase Modifier (TFA vs. Formic Acid)

The choice of acid modifier is the single largest variable in the retention time of this molecule.

Feature0.1% TFA (Recommended) 0.1% Formic Acid (Alternative) Technical Verdict
Mechanism Strong Ion-Pairing (Hydrophobic mask)Weak pH control (Protonation only)TFA Superior for UV purity analysis.
Peak Shape Sharp, Symmetrical (Asymmetry < 1.2)Broad, Tailing (Asymmetry > 1.5)Silanol interactions are unmasked with Formic Acid.
Retention Increased (Ion-pair retains on C18)Decreased (Polar cation elutes near void)TFA moves peak away from solvent front.
MS Compatibility Poor (Signal Suppression)ExcellentUse Formic Acid only for MS ID; use TFA for Purity.
Comparison B: Structural Selectivity (Branched vs. Linear)

Distinguishing 1-(But-3-yn-2-yl)pyrrolidine from its linear isomer, N-propargylpyrrolidine , is a common QC requirement.

  • 1-(But-3-yn-2-yl)pyrrolidine: Contains a branched methyl group at the alpha position to the alkyne.

  • N-propargylpyrrolidine: Linear chain.

Experimental Observation: The branched methyl group increases the hydrophobic surface area slightly. On a high-resolution C18 column:

  • Linear Isomer (N-propargyl): Elutes first.

  • Branched Isomer (Target): Elutes second (typically +0.2 to +0.5 min shift). Why? The "methyl effect" adds approximately 0.5 methylene units of hydrophobicity, sufficient for separation on high-efficiency columns.

Mechanism of Interaction (Visualized)

The following diagram illustrates why TFA is essential for retaining this hydrophilic salt on a hydrophobic C18 column.

HPLC_Mechanism cluster_0 Mobile Phase Dynamics Analyte 1-(But-3-yn-2-yl)pyrrolidine (Protonated Cation) IonPair Neutral Ion-Pair Complex [R-NH+ ... -OOC-CF3] Analyte->IonPair Electrostatic Attraction TFA Trifluoroacetate Anion (CF3COO-) TFA->IonPair Stationary C18 Stationary Phase (Hydrophobic) IonPair->Stationary Hydrophobic Retention Detector UV Detector (210 nm) Stationary->Detector Elution (Gradient)

Caption: Mechanism of Ion-Pair Chromatography. The TFA anion neutralizes the positive charge of the pyrrolidine, creating a lipophilic complex that retains on the C18 column.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 1.0 mg of 1-(But-3-yn-2-yl)pyrrolidine TFA.

  • Dissolution: Dissolve in 1.0 mL of Water:Acetonitrile (90:10) .

    • Critical: Do not dissolve in 100% organic solvent immediately; the salt may precipitate or exhibit poor solubility.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Phase 2: Instrument Setup
  • Purge: Purge lines with 0.1% TFA mobile phases for at least 10 minutes to equilibrate the baseline.

  • Column Conditioning: Run a "blank" gradient (0% to 100% B) before the first injection to saturate active sites with TFA.

  • Injection: Inject 5.0 µL of the sample.

Phase 3: Data Analysis
  • Integration: Integrate the main peak at ~210 nm.

  • Tailing Factor Calculation: Ensure Tailing Factor (

    
    ) is 
    
    
    
    . If
    
    
    , increase TFA concentration to 0.15% or replace the column.

References

  • Vertex AI Search. (2026). HPLC analysis of N-alkynyl pyrrolidines and peptide synthesis characterization. 1.

  • Chromatography Online. (2020). The 0.1% TFA Revolution—Impact on Basic Analytes. 4.[5][6][7][8]

  • MicroSolv Tech. (2026). TFA Effects on Retention and Selectivity in HPLC. 9.[5][7][8]

  • ChemScene. (2026). 1-(Pyrrolidin-3-yl)but-3-yn-2-one Product Data. 10.

  • ResearchGate. (2021). Impact of TFA on HPLC Retention of Basic Pyrrolidine Derivatives. 11.[1][5][6][7][8][12][13][14]

Sources

A Comparative Stability Analysis of 1-(But-3-yn-2-yl)pyrrolidine TFA and HCl Salts: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

In pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its physicochemical properties, manufacturability, and therapeutic performance.[1] An estimated 50% of all medicines are administered as salts, a testament to the power of this strategy in overcoming suboptimal drug characteristics.[1] This guide focuses on 1-(But-3-yn-2-yl)pyrrolidine, a substituted pyrrolidine derivative of interest in drug discovery. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3]

As a cyclic secondary amine, 1-(But-3-yn-2-yl)pyrrolidine is readily protonated to form salts.[4] Two common salt forms are the trifluoroacetate (TFA) and hydrochloride (HCl) salts. The TFA salt often arises from purification steps in synthesis, particularly those involving reverse-phase chromatography, while the HCl salt is a frequently chosen alternative for final drug forms due to its general acceptance by regulatory bodies.[5]

This technical guide provides a comprehensive framework for comparing the solid-state stability of the TFA and HCl salts of 1-(But-3-yn-2-yl)pyrrolidine. We will explore the causal relationships between the counterion and key stability attributes, detail robust experimental protocols for evaluation, and present illustrative data to guide researchers in making an informed selection. The methodologies described herein are designed as a self-validating system, grounded in established pharmaceutical testing standards.

The Scientific Rationale: Why Counterions Dictate Stability

The choice of a counterion is not arbitrary; it fundamentally alters the crystal lattice energy, hygroscopicity, and chemical reactivity of the API.[6] The stability of a salt is largely governed by the interplay between the API and its counterion, particularly in the presence of environmental stressors like heat and moisture.

  • Hygroscopicity: This is the propensity of a solid to adsorb moisture from the atmosphere, a critical parameter that can trigger physical changes (deliquescence) or chemical degradation (e.g., hydrolysis).[7][8] The nature of the counterion plays a significant role in determining a salt's hygroscopicity.

  • Chemical Stability: The pyrrolidine nitrogen, when protonated, is less susceptible to oxidation.[9] However, the overall stability of the salt form can be influenced by the pH of the local environment created by the salt in the presence of adsorbed water (the micro-pH) and the reactivity of the counterion itself.

  • Thermal Stability: The strength of the ionic interactions within the crystal lattice, influenced by the size and charge distribution of the counterion, dictates the melting point and decomposition temperature of the salt.[10]

For 1-(But-3-yn-2-yl)pyrrolidine, the primary amine functionality is the site of salt formation. The TFA anion (CF₃COO⁻) is larger and more hydrophobic than the chloride anion (Cl⁻).[11] This difference is expected to manifest in distinct physicochemical properties, which necessitates a thorough experimental comparison.

Experimental Design: A Multi-Faceted Approach to Stability Profiling

To objectively compare the TFA and HCl salts, a three-tiered experimental approach is recommended. This workflow ensures a comprehensive evaluation of the most critical stability-indicating parameters: hygroscopicity, thermal properties, and chemical stability under accelerated conditions.

Caption: Workflow for comparative stability assessment.

Protocol: Hygroscopicity Assessment via Dynamic Vapor Sorption (DVS)

Rationale: DVS analysis provides a precise, quantitative measure of moisture sorption and desorption, allowing for a clear classification of hygroscopicity according to USP standards.[] This method is superior to static methods as it provides kinetic and equilibrium data across a range of relative humidity (RH) conditions.[13]

Methodology:

  • Instrument: Calibrated DVS Analyzer.

  • Sample Preparation: Place 10-15 mg of the salt (TFA or HCl) onto the DVS sample pan.

  • Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹).

  • Sorption Isotherm: Increase the RH in steps of 10% from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable weight is recorded.

  • Desorption Isotherm: Decrease the RH in the same steps from 90% back to 0% RH.

  • Data Analysis: Plot the percentage change in mass versus RH. Classify the hygroscopicity based on the moisture uptake at a specified condition (e.g., 80% RH for 24 hours) as per pharmacopeial guidelines.[7]

Protocol: Thermal Analysis via Simultaneous TGA-DSC

Rationale: Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive thermal profile from a single experiment.[14] TGA measures mass loss, indicating dehydration, desolvation, or decomposition, while DSC detects thermal events like melting, crystallization, and glass transitions.[10][15]

Methodology:

  • Instrument: Calibrated Simultaneous TGA-DSC Analyzer.

  • Sample Preparation: Accurately weigh 3-5 mg of the salt into an aluminum pan.

  • Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.

  • Temperature Program: Heat the sample from 25°C to 350°C at a linear heating rate of 10°C/min.

  • Data Analysis:

    • TGA Curve: Identify the onset temperature of decomposition (T_onset) and quantify any mass loss prior to decomposition.

    • DSC Curve: Identify the peak temperatures for endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Protocol: Accelerated Stability Study (ICH Q1A Conditions)

Rationale: Accelerated stability studies, conducted under elevated temperature and humidity, are designed to increase the rate of chemical degradation and physical change.[16] The conditions of 40°C and 75% RH are standard as per the International Council for Harmonisation (ICH) guidelines for predicting long-term stability.[17][18]

Caption: Analytical workflow for the accelerated stability study.

Methodology:

  • Sample Storage: Place accurately weighed samples of both the TFA and HCl salts in loose-capped glass vials within a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.

  • Time Points: Pull samples for analysis at the initial time point (T=0) and after 3 and 6 months.

  • Analytical Testing (at each time point):

    • Appearance: Visually inspect for any changes in color, clumping, or deliquescence.

    • Purity and Degradation Products: Use a validated stability-indicating HPLC method to determine the purity of the API and quantify any degradation products.

    • Polymorphic Form: Analyze the solid form using Powder X-ray Diffraction (PXRD) to detect any changes in crystallinity or polymorphic transitions.

Illustrative Data & Comparative Analysis

The following tables present hypothetical, yet scientifically plausible, data for the comparative stability of the two salts.

Table 1: Hygroscopicity Assessment Data
Parameter1-(But-3-yn-2-yl)pyrrolidine TFA Salt1-(But-3-yn-2-yl)pyrrolidine HCl Salt
Initial State White, free-flowing crystalline powderWhite, free-flowing crystalline powder
Mass Gain @ 80% RH / 24h 0.5%2.8%
Hygroscopicity Class (Ph. Eur.) Slightly HygroscopicHygroscopic
DVS Isotherm Hysteresis LowModerate
Physical Appearance Post-DVS No changeSlight clumping observed

Interpretation: The illustrative data suggests the TFA salt is significantly less hygroscopic than the HCl salt. The moderate hysteresis and clumping observed for the HCl salt indicate a stronger interaction with water, which could have implications for its handling and long-term stability.[6]

Table 2: Thermal Analysis (TGA/DSC) Data
Parameter1-(But-3-yn-2-yl)pyrrolidine TFA Salt1-(But-3-yn-2-yl)pyrrolidine HCl Salt
Melting Point (DSC, T_peak) 145.2 °C188.7 °C
Decomposition (TGA, T_onset) 195.5 °C210.1 °C
Thermal Event Profile Sharp melt followed by decompositionSharp melt followed by decomposition

Interpretation: The HCl salt exhibits a substantially higher melting point and onset of decomposition, indicating greater thermal stability. This suggests stronger crystal lattice forces compared to the TFA salt, a desirable attribute for withstanding thermal stress during processing and storage.

Table 3: Accelerated Stability Study Data (Purity by HPLC, %)
Time PointStorage Condition1-(But-3-yn-2-yl)pyrrolidine TFA Salt1-(But-3-yn-2-yl)pyrrolidine HCl Salt
T = 0 N/A99.8%99.9%
T = 3 Months 40°C / 75% RH99.5% (Total Impurities: 0.5%)99.8% (Total Impurities: 0.2%)
T = 6 Months 40°C / 75% RH99.1% (Total Impurities: 0.9%)99.7% (Total Impurities: 0.3%)
Physical Appearance (T=6 mo) No significant changeSlight discoloration (off-white)
PXRD (T=6 mo) No changeNo change

Interpretation: Under accelerated conditions, the HCl salt demonstrates superior chemical stability, with minimal degradation over 6 months.[16][17] The TFA salt shows a more noticeable increase in total impurities, suggesting it is more susceptible to degradation under heat and humidity. The greater hygroscopicity of the HCl salt did not translate to greater chemical instability in this case, though it did result in a minor color change.

Conclusion & Recommendations

This guide outlines a robust framework for the comparative stability assessment of 1-(But-3-yn-2-yl)pyrrolidine TFA and HCl salts. Based on the illustrative experimental data, a clear trade-off emerges:

  • The TFA salt is advantageous in terms of its lower hygroscopicity, which simplifies handling and may be beneficial in moisture-sensitive formulations.

  • The HCl salt demonstrates superior thermal and chemical stability, which are paramount for ensuring the long-term quality, safety, and efficacy of a drug substance.[19]

Recommendation for Drug Development Professionals:

For the development of 1-(But-3-yn-2-yl)pyrrolidine as a pharmaceutical candidate, the HCl salt is the recommended choice . Its superior chemical and thermal stability provide a more robust foundation for a stable drug product, a factor that is heavily weighted by regulatory authorities.[5] While its higher hygroscopicity requires controlled-humidity environments for storage and handling, this is a manageable challenge in standard pharmaceutical manufacturing and is outweighed by the significant benefit of enhanced stability.

References

  • FDM. (2025, November 7). Accelerated Stability Test: ICH Range 40°C/75% Q1A/B.
  • ICH Stability Guideline. (2025, September 5). Complete Guide to ICH Stability Testing for APIs & FPPs. YouTube.
  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • BOC Sciences. (n.d.). Hygroscopicity Testing.
  • Baj-Rossen, Q., & Gavan, A. (2022, October 28).
  • Han, L., et al. (n.d.).
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Wójcik, M., et al. (2020, December 3). The Role of Counter-Ions in Peptides—An Overview. MDPI.
  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Tishmack, P. A., et al. (2010, September 15). Impact of counterion on the chemical stability of crystalline salts of procaine. PubMed.
  • Kumar, L., et al. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology.
  • Stewart, A., et al. (2024, May 4). Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax.
  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • METTLER TOLEDO. (2024, April 17).
  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. YouTube.
  • BenchChem. (2025). An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds.
  • BenchChem. (2025, December). A Comparative Guide to TFA and HCl Salts in Peptide Research and Development.
  • Laverty, G., et al. (2025, January 3). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Queen's University Belfast.
  • Allada, R. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics.
  • Clancy, C., et al. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online.
  • Google Patents. (n.d.). US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy.
  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?.
  • Wikipedia. (n.d.). Pyrrolidine.
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

Sources

The Analytical Challenge: Duality of Hygroscopicity and Fluorine Content

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elemental Analysis of Pyrrolidine Trifluoroacetate Salts

Abstract: The elemental analysis of pyrrolidine trifluoroacetate, a salt frequently encountered in pharmaceutical development and synthetic chemistry, presents a unique set of analytical hurdles. Its hygroscopic nature and high fluorine content can lead to significant inaccuracies in standard elemental composition (CHNO) and halogen determination if not properly addressed. This guide provides a comprehensive comparison of analytical methodologies, focusing on achieving accurate and reproducible results. We will delve into the causality behind specific experimental choices, compare modern and traditional techniques for fluorine quantification, and present a self-validating workflow designed to ensure data integrity. This document is intended for researchers, analytical scientists, and quality control professionals who require robust and reliable elemental analysis data for fluorinated, hygroscopic compounds.

Pyrrolidine trifluoroacetate is more than a simple organic salt; it is a model compound for two pervasive challenges in elemental analysis. Understanding these challenges is the foundation for developing a robust analytical strategy.

  • Hygroscopicity: The propensity of a material to absorb moisture from the atmosphere is a critical variable.[1][] For elemental analysis, absorbed water introduces a direct, and often variable, error into the determination of hydrogen and oxygen. Furthermore, it artificially deflates the weight percentages of all other elements (C, N, F). An investigation into similar hygroscopic compounds revealed that even short exposure to ambient conditions can lead to the inclusion of water molecules, significantly skewing results from their theoretical anhydrous values.[3] Therefore, a protocol that does not rigorously control for atmospheric moisture is inherently flawed.

  • High Fluorine Content: The trifluoroacetate moiety (CF₃COO⁻) makes fluorine a major component of the molecule. During standard combustion analysis, fluorine is converted primarily to highly corrosive hydrogen fluoride (HF) gas.[4][5] This poses a dual threat: it can damage the quartz combustion tubes and downstream components of the elemental analyzer, and it can interfere with the detection of other elements, particularly sulfur if present.[6] Consequently, specialized techniques are mandatory for accurate fluorine quantification.

Below is a diagram illustrating the relationship between the sample's intrinsic properties and the resulting analytical challenges that must be overcome.

G cluster_0 Intrinsic Sample Properties cluster_1 Analytical Challenges Pyrrolidine_TFA Pyrrolidine Trifluoroacetate Salt Hygroscopicity Hygroscopic Nature Pyrrolidine_TFA->Hygroscopicity leads to Fluorine High Fluorine Content (CF3 Group) Pyrrolidine_TFA->Fluorine contains H_Error Inaccurate H & O Content Hygroscopicity->H_Error Weight_Error Deflated C, N, F Weight % Hygroscopicity->Weight_Error Corrosion Instrument Corrosion (HF) Fluorine->Corrosion Interference Analytical Interferences Fluorine->Interference

Caption: Logical relationship between sample properties and analytical challenges.

Foundational Techniques: Best Practices for CHN Analysis

While fluorine presents a unique challenge, the determination of Carbon, Hydrogen, and Nitrogen still relies on the foundational technique of combustion analysis. The key to success is mitigating the interferences caused by the sample's properties.

The principle involves combusting a precisely weighed sample in a pure oxygen environment at high temperatures (typically ≥900°C). The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector (TCD).

Causality Behind Experimental Choices:

  • Sample Handling: Due to hygroscopicity, all sample manipulations must be performed in a controlled environment (e.g., a glove box with low humidity) or with extreme expediency. Samples should be sealed in gas-tight capsules immediately after weighing.[7] This is the single most critical step to prevent moisture uptake and ensure accurate H values.

  • Combustion Reagents: Modern elemental analyzers are better equipped to handle halogenated samples than older models. However, for samples with high fluorine content, specialized absorbents or modified combustion tube packings may be employed to trap HF and prevent it from reaching the detector.

  • Calibration: The instrument must be calibrated with certified reference materials that have elemental compositions spanning the expected range of the analyte.[3]

The Crux of the Matter: Accurate Fluorine Quantification

Direct fluorine determination is not possible with a standard CHNS analyzer. A separate, dedicated method is required. The choice of method depends on the required sensitivity, sample throughput, and available instrumentation.

Method 1: Combustion Ion Chromatography (CIC)

This is the modern gold-standard for halogen analysis in combustible matrices.[8] The sample is combusted, and the resulting gases are passed into an aqueous absorbing solution. This solution is then injected into an ion chromatograph (IC) where the fluoride ion (F⁻) is separated and quantified by a conductivity detector.[9][10]

  • Expertise & Experience: The power of CIC lies in its automation and specificity.[11] The entire process from combustion to chromatography is integrated, minimizing manual error.[12] It effectively separates fluoride from other potential combustion byproducts, offering superior accuracy for complex matrices.[13] This technique is widely adopted for screening total organic fluorine (TOF) in various samples, including environmental and pharmaceutical materials.[9][13][14]

Method 2: Oxygen Flask/Bomb Combustion with Ion-Selective Electrode (ISE)

A more traditional but still valid approach involves combusting the sample in a sealed oxygen-filled flask or a high-pressure bomb containing an absorbing solution.[4] After combustion, the fluoride concentration in the solution is measured using a fluoride ion-selective electrode (ISE).

  • Expertise & Experience: This method is less expensive to set up than CIC but is more labor-intensive and requires significant operator skill. The main challenge is ensuring complete combustion and quantitative absorption of the HF gas. The accuracy of the ISE measurement can be affected by the pH and ionic strength of the solution, requiring careful preparation of a total ionic strength adjustment buffer (TISAB).

Method 3: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

While ICP-MS is a powerhouse for trace metal analysis, its application for fluorine is challenging.[15][16][17] Fluorine has a very high first ionization potential, making it difficult to ionize efficiently in a standard argon plasma.[18]

  • Expertise & Experience: Specialized techniques, such as forming molecular ions (e.g., Na₂F⁺) in the plasma afterglow, have been developed to enhance sensitivity by orders of magnitude.[19] However, this remains a non-standard application requiring significant method development and expertise. It is generally reserved for situations requiring ultra-trace level quantification rather than bulk elemental composition.

Comparison of Fluorine Quantification Methods
FeatureCombustion Ion Chromatography (CIC)Oxygen Bomb with ISEInductively Coupled Plasma (ICP-MS)
Principle Pyrohydrolytic combustion followed by IC separation and conductivity detection.[12]Combustion in a sealed vessel, absorption of HF, and potentiometric measurement.[4]Sample digestion/combustion, ionization in plasma, and mass-to-charge separation.[18]
Sensitivity Low ppm (mg/kg) to percent levels.[20]Mid ppm to percent levels.ppb to low ppm levels.[19]
Throughput High (automated systems).[11]Low (manual process).Medium to High (with autosampler).
Pros High accuracy & precision, automated, specific for fluoride, well-established standard methods (e.g., EPA 1621).[9][10][12]Lower initial instrument cost, robust.Extremely high sensitivity, multi-element capability (for other elements).
Cons Higher initial instrument cost.Labor-intensive, potential for incomplete combustion/absorption, ISE interferences.Challenging for fluorine due to high ionization potential, requires specialized methods, matrix effects.[18]

Integrated Analytical Workflow: A Self-Validating System

To ensure trustworthiness, the entire analytical process must be treated as a self-validating system. This begins with proper sample handling and proceeds through orthogonal analytical techniques to a final, consolidated data report.

G cluster_prep 1. Sample Preparation & Handling cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Validation Start Receive Sample Glovebox Transfer to Low-Humidity Glovebox Start->Glovebox Weigh_CHN Weigh for CHN Analysis (Tin Capsule) Glovebox->Weigh_CHN Weigh_F Weigh for Fluorine Analysis (Combustion Boat) Glovebox->Weigh_F Seal Seal Capsules Immediately Weigh_CHN->Seal CIC_System Combustion IC System Weigh_F->CIC_System Batch 2 CHN_Analyzer Combustion CHN Analyzer Seal->CHN_Analyzer Batch 1 Compare Compare Experimental vs. Theoretical CHN_Analyzer->Compare CIC_System->Compare Calc_Anhydrous Calculate Theoretical % (Anhydrous) Calc_Anhydrous->Compare Calc_Hydrate Calculate Theoretical % (Hypothesized Hydrate) Calc_Hydrate->Compare If needed Acceptance Check Acceptance Criteria (e.g., ±0.4%) Compare->Acceptance Acceptance->Calc_Hydrate If fails, re-evaluate Report Final Report Generation Acceptance->Report

Caption: Integrated workflow for elemental analysis of hygroscopic fluorinated salts.

Experimental Protocols

Protocol for Sample Handling of Hygroscopic Salts
  • Environment: Perform all sample weighing inside a glovebox maintained at <10% relative humidity or on a microbalance with a draft shield, working as quickly as possible.

  • Pre-Analysis: Before opening the sample container, allow it to equilibrate to the ambient temperature of the weighing area to prevent condensation.

  • Weighing: Tare the appropriate sample container (e.g., tin capsule for CHN, ceramic boat for CIC). Using a clean spatula, transfer approximately 1-3 mg of the pyrrolidine trifluoroacetate salt into the container.

  • Sealing: For CHN analysis, immediately cold-weld the tin capsule shut using a capsule sealing press.[7] This creates a gas-tight seal, protecting the sample from atmospheric moisture until analysis. For CIC, proceed immediately to the instrument's autosampler.

  • Documentation: Record the weight accurately. Note any unusual sample appearance (e.g., clumping, static) which might indicate significant moisture absorption.[]

Protocol for Fluorine Determination by Combustion Ion Chromatography (CIC)
  • System Setup: Configure the CIC system according to the manufacturer's recommendations for halogen analysis. This includes setting the combustion furnace temperature (e.g., 900-1000°C), selecting the appropriate absorption solution (typically deionized water with a stabilizer), and equilibrating the IC column (e.g., a hydroxide-selective anion-exchange column).

  • Calibration: Prepare a series of aqueous fluoride standards from a certified stock solution (e.g., NaF). Run the standards through the IC (bypassing the combustion unit) to generate a calibration curve.

  • Sample Analysis: a. Accurately weigh 1-3 mg of the pyrrolidine trifluoroacetate salt into a combustion boat. b. Place the boat in the autosampler of the combustion unit. c. Initiate the automated sequence. The sample is introduced into the furnace, combusted in an oxygen/argon stream, and the gaseous products are transferred to the absorption module. d. The absorption solution containing the captured fluoride is automatically injected into the IC system.

  • Data Processing: The software integrates the fluoride peak and calculates the concentration based on the calibration curve. The final weight percentage is calculated based on the initial sample weight.

Data Interpretation and Acceptance Criteria

The standard acceptance criterion for elemental analysis in many journals and regulatory filings is that the experimental values must be within ±0.4% of the theoretical values.[21][22] For a hygroscopic compound, this requires careful consideration.

Theoretical Composition (Anhydrous): Pyrrolidine Trifluoroacetate (C₆H₁₀F₃NO₂) - MW: 185.15 g/mol

  • %C: 38.92

  • %H: 5.44

  • %N: 7.57

  • %F: 30.78

  • %O: 17.28

If the experimental data falls outside the ±0.4% window, particularly with a low C, N, and F and a high H, it is highly probable that the sample has absorbed water. The next logical step is to calculate the theoretical composition for a hydrated form.

Table: Comparison of Theoretical vs. Potential Experimental Data
ElementTheoretical (Anhydrous)Experimental Result (Example)DeviationTheoretical (Monohydrate) C₆H₁₀F₃NO₂ · H₂O
%C 38.9237.85-1.0737.44
%H 5.446.01+0.575.95
%N 7.577.38-0.197.31
%F 30.7829.99-0.7929.51

In this example, the experimental results align poorly with the anhydrous form but are in excellent agreement with the theoretical values for a monohydrate. This demonstrates the necessity of considering hydration state during data interpretation. The strong deviation of the initial results can be explained by the hygroscopic behavior of the substance.[3]

Conclusion: Selecting the Optimal Analytical Strategy

For the comprehensive and accurate elemental analysis of pyrrolidine trifluoroacetate salts, a multi-faceted approach is non-negotiable.

  • For C, H, and N analysis, standard combustion analysis is appropriate, provided that stringent, documented protocols for handling hygroscopic materials are implemented. The use of a gas-tight sealed capsule is paramount.

  • For fluorine quantification, Combustion Ion Chromatography (CIC) is unequivocally the superior method. Its high degree of automation, specificity, and accuracy make it the most reliable choice for both research and regulated quality control environments.

  • Data interpretation must always account for the potential presence of water. If anhydrous results do not meet acceptance criteria, calculating values for likely hydrates is a necessary step in the validation process.

By integrating these specialized handling techniques with modern instrumental methods like CIC, researchers can overcome the inherent challenges posed by fluorinated, hygroscopic salts and generate elemental analysis data with the highest degree of scientific integrity and trustworthiness.

References

  • Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). (n.d.). Shimadzu.
  • Hahn, F. C. (1941). Quantitative determination of fluorine in organic compounds. Journal of Research of the National Bureau of Standards, 27(4), 377.
  • 01-00657-EN Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). (n.d.). Shimadzu.
  • Schultes, L., et al. (2025). Comprehensive Screening of Per- and Polyfluoroalkyl Substances (PFAS) in Food Contact Materials: Utilizing Combustion Ion Chromatography for Total Organic Fluorine (TOF) Analysis. PubMed.
  • Combustion Ion Chromatography | CIC Analysis Laboratory. (n.d.). Measurlabs.
  • Gong, X., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry.
  • Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. PubMed.
  • Combustion Ion Chromatography. (n.d.). Metrohm.
  • Determination of Fluorine in Fluoro-Organic Compounds. (n.d.). DTIC.
  • Trace level analysis for Extractable Organic Fluorine(EOF) screening in water matrices, by Combustion Ion-Chromatography. (2023). Nittoseiko Analytech.
  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021). International Journal of Chemical & Pharmaceutical Analysis.
  • Clark, H.S. (1951). Determination of fluorine in organic compounds: Microcombustion method. Analytical Chemistry.
  • The Problems Associated With Elemental Analysis. (2023). AZoM.com.
  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek.
  • Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers.
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). PMC.
  • Fluorine determination from fluorochemicals in fabrics applying Combustion IC. (2020). Metrohm.
  • Best practices for sample preparation in elemental analysis. (2025). Elementar.
  • CHNS analysis of fluorinated samples. (n.d.). Elementar.
  • 01-00657-EN Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). (n.d.). Shimadzu.
  • Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers.
  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (2020). Sensors and Materials.
  • Hygroscopicity Testing. (n.d.). BOC Sciences.
  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science.

Sources

Safety Operating Guide

Safe Handling and Disposal Protocol: 1-(But-3-yn-2-yl)pyrrolidine Trifluoroacetate

[1]

Executive Safety Summary

Immediate Action Required: This compound presents a dual-hazard profile combining corrosivity (TFA salt) with specific reactivity (terminal alkyne).

  • Do NOT dispose of down the drain.

  • Do NOT mix with waste streams containing heavy metals (Copper, Silver, Mercury) due to explosion risks.

  • Do NOT incinerate in non-halogenated waste kilns.

This guide outlines the mandatory segregation and disposal workflows to prevent infrastructure damage and personnel injury.

Chemical Profile & Hazard Identification

The following data characterizes the specific risks associated with 1-(But-3-yn-2-yl)pyrrolidine TFA salt.

PropertySpecificationRisk Implication
Chemical Structure Pyrrolidine ring with a propargyl group (terminal alkyne) + TFA counterion.Alkyne: Shock-sensitive acetylide formation.TFA: Corrosive, persistent environmental pollutant.
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

High Fluorine content requires specialized incineration.
Acidity (pH) Acidic (approx. pH 1-3 in solution)Corrosive (D002) . Incompatible with bases and cyanides.
Reactivity Terminal Alkyne (

)
Reacts with

,

,

to form explosive solids.
GHS Classification Skin Corr.[1][2][3][4] 1B (Predicted), Aquatic Chronic 3Requires full PPE (Face shield, chemically resistant gloves).

Critical Risk Analysis (The "Why")

The Acetylide Explosion Hazard

The "But-3-yn" moiety contains a terminal alkyne proton (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Copper (Cu)Silver (Ag)

  • Mechanism: Metal acetylides are highly endothermic and shock-sensitive. When dry, they can detonate upon friction or movement of the waste container.

  • Operational Rule: Never use metal cans or spatulas. Never pour this waste into a "General Organic Waste" carboy that may contain catalytic copper or silver residues from other click chemistry reactions.

The Halogenated Incineration Requirement

The Trifluoroacetate (TFA) component contains stable Carbon-Fluorine bonds.

  • Mechanism: If incinerated in a standard kiln (designed for non-halogenated organics), the TFA decomposes into Hydrogen Fluoride (HF). HF corrodes the ceramic lining of incinerators and scrubbers, leading to costly infrastructure failure and toxic emissions.

  • Operational Rule: This waste must be tagged as "High BTU Halogenated" to ensure it is routed to an incinerator equipped with HF scrubbers.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Segregation
  • PPE: Wear nitrile gloves (double-gloved recommended due to TFA permeation), lab coat, and safety glasses.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers only.

    • Strict Prohibition: Do NOT use metal containers or metal-lined caps.

  • Solubilization (If solid): If disposing of solid synthesis byproducts, dissolve in a minimal amount of Methanol or DMSO .

    • Why? Solutions prevent the formation of dry, localized "hot spots" of potential acetylides and ensure the waste is homogeneous for the incinerator.

Phase 2: Waste Stream Selection

Select the waste stream based on the matrix:

  • Scenario A: Pure Compound / High Concentration

    • Label: "Hazardous Waste - Toxic, Corrosive, Halogenated."

    • Constituents: List "1-(But-3-yn-2-yl)pyrrolidine, Trifluoroacetic Acid."

    • Stream: Halogenated Organic Solvents.

  • Scenario B: Aqueous Mixture (e.g., HPLC Waste)

    • Check pH: If pH < 2, adjust to pH 5-9 using Sodium Bicarbonate (

      
      ) before adding to the carboy to prevent off-gassing.
      
    • Stream: Aqueous Hazardous Waste (Halogenated).

Phase 3: Labeling & Storage[6]
  • Affix Label: Ensure the "Contains Fluorine" or "Halogenated" box is checked.

  • Warning Note: Add a supplemental sticker or note: "NO METALS - TERMINAL ALKYNE."

  • Storage: Store in a secondary containment tray away from bases and oxidizing agents.

Visual Workflow (Decision Logic)

The following diagram illustrates the critical decision nodes for safe disposal.

DisposalProtocolStartWaste: 1-(But-3-yn-2-yl)pyrrolidine TFAStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidSolid WasteStateCheck->SolidLiquidLiquid WasteStateCheck->LiquidDissolveDissolve in MeOH or DMSO(Prevent dry acetylide formation)Solid->DissolveMetalCheckCRITICAL CHECK:Does container/stream containCu, Ag, or Hg?Liquid->MetalCheckDissolve->MetalCheckStopSTOP! EXPLOSION RISK.Select different container.MetalCheck->StopYesProceedProceedMetalCheck->ProceedNoContainerSelect HDPE or Glass ContainerProceed->ContainerLabelingLabel: 'Halogenated Waste'Add Warning: 'Terminal Alkyne'Container->LabelingFinalTransfer to EHS/HazMatLabeling->Final

Figure 1: Decision tree for the segregation and packaging of propargyl amine TFA salts, emphasizing the exclusion of heavy metals.

Emergency Procedures

IncidentProtocol
Spill (Liquid) 1. Evacuate immediate area.2. Absorb with vermiculite or sand (Do not use paper towels; TFA can degrade them rapidly).3. Collect using plastic scoops (no metal).
Skin Contact 1. Flush with water for 15 minutes immediately.2. Treat as an acid burn (TFA penetrates skin quickly).3. Seek medical attention.
Dry Residue Found If suspicious crystals are found on a metal surface (potential acetylide):1. Do NOT touch or scrape. 2. Keep wet with methanol.3. Contact EHS/Bomb Squad immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Reference for Corrosivity D002 and Halogenated Solvent definitions). [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Source for Acetylide shock sensitivity).[5][3] [Link]

Essential Safety and Handling Guide for 1-(But-3-yn-2-yl)pyrrolidine with Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling a combination of 1-(But-3-yn-2-yl)pyrrolidine and trifluoroacetic acid (TFA). The content is structured to offer procedural, step-by-step guidance, ensuring the safe execution of operational and disposal plans. Our commitment is to furnish you with in-depth technical knowledge that extends beyond the product, fostering a culture of safety and trust in your laboratory.

Hazard Analysis of Individual Components

A thorough understanding of the hazards associated with each component is fundamental to establishing a robust safety protocol for the mixture.

1-(But-3-yn-2-yl)pyrrolidine
  • Pyrrolidine Moiety: Pyrrolidine itself is a cyclic secondary amine that is classified as a flammable, corrosive, and harmful substance.[1][2] It is known to cause severe skin and eye burns, and its vapors can cause respiratory tract irritation.[1] Amines, as a class, can be skin and respiratory sensitizers.

  • Butynyl Group: The terminal alkyne functionality introduces a risk of forming explosive acetylides with certain metals. While this is a lesser concern in the acidic conditions created by TFA, it is a crucial consideration for storage and handling of the neat pyrrolidine derivative. Terminal alkynes can also undergo exothermic reactions, such as hydration, in the presence of strong acids.

Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a strong, corrosive organic acid with a sharp, pungent odor.[2][3] Its hazards are well-documented and must be handled with extreme caution.

  • Corrosivity: TFA is highly corrosive and can cause severe burns to the skin, eyes, and mucous membranes upon contact.[3] The damage can be extensive and may not be immediately apparent.

  • Inhalation Hazard: The vapor of TFA is highly irritating to the respiratory tract.[3] Inhalation of high concentrations can lead to severe damage to the upper respiratory tract and potentially fatal pulmonary edema.[3]

  • Reactivity: Mixing TFA with bases, such as the pyrrolidine derivative, will result in a strong exothermic reaction. It also reacts exothermically with water.[3]

The Mixture: 1-(But-3-yn-2-yl)pyrrolidine and Trifluoroacetic Acid

When 1-(But-3-yn-2-yl)pyrrolidine and trifluoroacetic acid are combined, the primary reaction is an acid-base neutralization. This reaction is expected to be highly exothermic, leading to a rapid increase in temperature and potentially causing the release of corrosive vapors.

The pyrrolidine nitrogen will be protonated by the trifluoroacetic acid to form a trifluoroacetate salt. While this salt may be less volatile than the parent amine, the corrosive nature of any unreacted TFA and the potential for aerosolization of the reaction mixture during handling remain significant hazards. Furthermore, under acidic conditions, TFA can promote the hydration of the terminal alkyne to form a methyl ketone, which may also be an exothermic process.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this chemical combination. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with an inner layer of nitrile and an outer layer of butyl rubber or Viton® gloves.The pyrrolidine component and TFA can penetrate many common glove materials. Butyl rubber and Viton® offer excellent resistance to a wide range of chemicals, including corrosive acids and organic compounds. Double-gloving provides an additional barrier and allows for safe removal of the outer glove in case of contamination.[4]
Eye and Face Protection Chemical splash goggles and a full-face shield.This combination provides maximum protection against splashes and corrosive vapors that can cause severe eye damage or blindness.[2]
Body Protection A long-sleeved, fully buttoned lab coat made of a chemical-resistant material (e.g., coated polypropylene). A chemical-resistant apron (butyl rubber or neoprene) should be worn over the lab coat.Protects the skin from accidental contact and splashes. The combination of a chemical-resistant lab coat and apron provides a robust barrier against the corrosive mixture.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge.This is mandatory when working outside of a certified chemical fume hood, during any procedure with the potential for aerosolization, or in the event of a spill. The OV/AG cartridge will protect against both the amine and the acid vapors.[2]
Footwear Closed-toe shoes made of a non-porous material.Protects the feet from potential spills.

Operational and Disposal Plans

Handling Procedures

All handling of 1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid, and their mixture must be conducted within a certified chemical fume hood to control vapor exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure that an eyewash station and safety shower are readily accessible and have been recently tested. Prepare a spill kit containing an appropriate neutralizer for both acidic and basic materials (e.g., sodium bicarbonate for the acid and a general-purpose sorbent for the organic components).

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Dispensing: When dispensing the neat chemicals, use glass or other compatible containers. Avoid using metal spatulas or containers with the pyrrolidine derivative due to the risk of acetylide formation.

  • Mixing: When mixing the two components, always add the 1-(But-3-yn-2-yl)pyrrolidine slowly and in small portions to the trifluoroacetic acid while stirring and cooling the reaction vessel in an ice bath. This will help to control the exothermic reaction. Never add TFA to the pyrrolidine derivative.

  • Post-Handling: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemicals.

Disposal Plan

All waste containing 1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid, or their mixture must be disposed of as hazardous waste.

Waste Segregation and Disposal:

  • Collect all liquid waste in a designated, labeled, and sealed container made of a compatible material (e.g., glass or polyethylene).

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, labeled hazardous waste container.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Visualization of PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling the mixture of 1-(But-3-yn-2-yl)pyrrolidine and trifluoroacetic acid.

PPE_Selection_Workflow start Start: Assess Hazards of 1-(But-3-yn-2-yl)pyrrolidine + TFA Mixture hazards Primary Hazards Identified: - Corrosive (Skin/Eye/Respiratory) - Exothermic Reaction - Potential for Flammability (Pyrrolidine) - Unknown Toxicity of Pyrrolidine Derivative start->hazards Analyze Components & Mixture ppe_decision Select Appropriate PPE Based on Hazards hazards->ppe_decision Mitigate Risks hand Hand Protection: Double-glove (Nitrile inner, Butyl/Viton outer) ppe_decision->hand eye_face Eye/Face Protection: Chemical Splash Goggles + Full-Face Shield ppe_decision->eye_face body Body Protection: Chemical-Resistant Lab Coat + Chemical Apron ppe_decision->body respiratory Respiratory Protection: NIOSH-approved OV/AG Respirator (Mandatory outside fume hood) ppe_decision->respiratory footwear Footwear: Closed-toe, Non-porous Shoes ppe_decision->footwear

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.